molecular formula C11H9ClN2 B1532780 6-(3-Chlorophenyl)pyridin-3-amine CAS No. 1226220-94-5

6-(3-Chlorophenyl)pyridin-3-amine

Cat. No.: B1532780
CAS No.: 1226220-94-5
M. Wt: 204.65 g/mol
InChI Key: OEQUJRQVKHKZHW-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)pyridin-3-amine (: 1226220-94-5) is an organic compound with the molecular formula C 11 H 9 ClN 2 and a molecular weight of 204.66 g/mol [ citation:1 ]. Its structure consists of a pyridine ring with an amine group at the 3-position and a 3-chlorophenyl group at the 6-position. As a pyridine derivative , this compound belongs to a class of structures widely recognized in medicinal and biomedical research for their versatile applications [ citation:2 ]. Pyridine-based scaffolds are frequently investigated as key building blocks in the development of novel pharmaceutical compounds and are known to exhibit a broad spectrum of biological activities [ citation:2 ]. Related chlorophenyl-substituted nitrogen heterocycles, such as certain imidazo[1,2-α]pyridine compounds, have demonstrated significant anticancer properties in recent studies, highlighting the potential research value of this chemical family [ citation:6 ]. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(3-chlorophenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-9-3-1-2-8(6-9)11-5-4-10(13)7-14-11/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQUJRQVKHKZHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Arylpyridin-3-amine Derivatives: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry, synthesis, and therapeutic applications of 6-arylpyridin-3-amine derivatives .

Executive Summary

The 6-arylpyridin-3-amine scaffold (also chemically indexed as 5-amino-2-arylpyridine ) represents a "privileged structure" in modern drug discovery. Its utility stems from its unique geometric and electronic properties: it provides a rigid, linear vector that mimics the biphenyl system but with significantly improved aqueous solubility and distinct hydrogen-bonding capabilities due to the pyridine nitrogen.

This scaffold is frequently deployed as a hinge-binding motif in kinase inhibitors, a linker in proteolysis-targeting chimeras (PROTACs), and a core pharmacophore in inhibitors of viral proteases (e.g., SARS-CoV-2 3CLpro) and the Hedgehog signaling pathway.

Structural & Electronic Properties

Understanding the physicochemical baseline of this scaffold is crucial for rational drug design.

  • Geometry: The 2,5-substitution pattern on the pyridine ring creates a para-like linear orientation, extending the molecule across binding pockets.

  • Basicity & Solubility: Unlike the biphenyl analog (logP ~4.0), the pyridine nitrogen (pK

    
     ~5.2 for the ring nitrogen) lowers logP and provides a specific H-bond acceptor.
    
  • The 3-Amine Handle: The exocyclic amine at position 3 is weakly basic (pK

    
     ~3–4 due to resonance into the electron-deficient ring) but serves as an excellent nucleophile for amide/urea formation, allowing the attachment of "warheads" (e.g., acrylamides for covalent inhibition).
    
Pharmacophore Mapping (Graphviz Diagram)

The following diagram illustrates the functional roles of the scaffold's distinct regions within a typical enzyme binding pocket.

Pharmacophore Core Pyridine Core (Scaffold Rigidity) N_Ring Ring Nitrogen (H-Bond Acceptor Solubility Enhancer) Core->N_Ring Intrinsic Amine 3-Amine Handle (Linker / Warhead Attachment) Core->Amine Position 3 Aryl 6-Aryl Group (Hydrophobic Pocket Filler) Core->Aryl Position 6 Target_Hinge Target: Hinge Region (Kinases) N_Ring->Target_Hinge H-Bond Target_Covalent Target: Cysteine (Covalent Inhibitors) Amine->Target_Covalent Amide Bond to Warhead Target_Hydro Target: Hydrophobic Selectivity Pocket Aryl->Target_Hydro Pi-Stacking

Caption: Pharmacophoric dissection of the 6-arylpyridin-3-amine scaffold showing key interaction vectors.

Synthetic Strategies

The synthesis of 6-arylpyridin-3-amines is robust, typically relying on Palladium-catalyzed cross-coupling reactions. The "Reverse Suzuki" approach is preferred for library generation, where the amine is pre-installed or protected.

Primary Route: Suzuki-Miyaura Coupling

This protocol describes the coupling of 5-amino-2-bromopyridine with an arylboronic acid. This route avoids the harsh reduction steps required if starting from nitropyridines.

Reaction Scheme:

  • Starting Material: 5-amino-2-bromopyridine (commercially available).

  • Reagent: Arylboronic acid (

    
    ).
    
  • Catalyst:

    
     or 
    
    
    
    .
  • Base/Solvent:

    
     / Dioxane:Water (4:1).
    
Detailed Experimental Protocol

Standard Operating Procedure (SOP) for Library Synthesis

Materials:

  • 5-Amino-2-bromopyridine (1.0 equiv)[1]

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

  • Sodium Carbonate (2.0 M aqueous solution, 3.0 equiv)

  • 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a microwave-compatible vial or round-bottom flask, combine the bromopyridine derivative and the arylboronic acid.

  • Inert Atmosphere: Evacuate the vessel and backfill with Argon (

    
    ) three times to remove oxygen (critical to prevent homocoupling).
    
  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous

    
     solution via syringe.
    
  • Catalyst Addition: Add

    
     quickly under a positive stream of Argon.
    
  • Reaction:

    • Microwave: Heat to 100°C for 30–60 minutes.

    • Thermal: Reflux at 90°C for 12–16 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry the organic layer over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (typically Hexanes:EtOAc gradient, 0-50%). The free amine is often polar; adding 1% Triethylamine to the eluent can improve peak shape.

Synthetic Pathway Diagram[2]

Synthesis Start 5-Amino-2-bromopyridine Catalyst Pd(PPh3)4, Na2CO3 Dioxane/H2O, 100°C Start->Catalyst Reagent Arylboronic Acid (Ar-B(OH)2) Reagent->Catalyst Intermediate Pd-Oxidative Addition Complex Catalyst->Intermediate Catalytic Cycle Product 6-Arylpyridin-3-amine (Target Scaffold) Intermediate->Product Reductive Elimination

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling route to 6-arylpyridin-3-amines.

Therapeutic Applications & Case Studies

A. SARS-CoV-2 3CLpro Inhibitors

Recent medicinal chemistry campaigns (2020–2023) utilized the 6-phenylpyridin-3-amine scaffold to develop covalent inhibitors of the SARS-CoV-2 main protease (3CLpro).

  • Mechanism: The pyridine ring occupies the S1' pocket, while the amine serves as the attachment point for a peptidomimetic chain terminating in a "warhead" (e.g., vinyl sulfonamide) that covalently modifies Cys145.

  • Significance: The scaffold replaced earlier indole-based designs to improve metabolic stability and oral bioavailability.

B. Kinase Inhibitors (PIM & FLT3)

In the development of PIM kinase inhibitors (e.g., for multiple myeloma), the 6-arylpyridin-3-amine motif acts as a hinge binder.

  • Interaction: The pyridine nitrogen accepts a hydrogen bond from the backbone NH of the hinge region.

  • Selectivity: The 6-aryl group extends into the hydrophobic selectivity pocket (Gatekeeper region), allowing tuning of selectivity against off-target kinases like CDK2.

C. Comparison of Scaffold Efficacy
Parameter6-Arylpyridin-3-amineBiphenyl-4-amine6-Arylpyrazin-2-amine
Solubility (pH 7.4) High (due to Pyridine N)Low (Lipophilic)Moderate
H-Bonding Acceptor (Ring N) + Donor (NH2)Donor (NH2) onlyAcceptor (N1/N4) + Donor
Metabolic Stability Moderate (N-oxide risk)High (CYP oxidation risk)Moderate
Key Application Kinase/Protease InhibitorsGPCR LigandsKinase Inhibitors

ADME & Toxicology Considerations

When incorporating this scaffold, researchers must monitor specific ADME-Tox liabilities:

  • hERG Inhibition: Pyridine derivatives, particularly those with basic amines and lipophilic tails, can block the hERG potassium channel, leading to QT prolongation. Mitigation: Introduce polarity on the aryl ring or cap the amine as an amide.

  • Mutagenicity (Ames): Primary aromatic amines are structural alerts for genotoxicity (via N-hydroxylation). Mitigation: The pyridine ring is electron-deficient compared to benzene, often reducing the rate of metabolic activation compared to simple anilines. However, Ames testing is mandatory early in the cascade.

  • CYP Inhibition: The pyridine nitrogen can coordinate with the heme iron of Cytochrome P450 enzymes. Mitigation: Steric hindrance at the 2-position (relative to pyridine N) or electron-withdrawing groups can reduce this interaction.

References

  • Synthesis & SAR of 3CLpro Inhibitors

    • Structure-Based Optimization and Biological Evaluation of SARS-CoV-2 3CLpro Covalent Inhibitors. ChemRxiv, 2022.
  • PIM Kinase Inhibitors

    • Compounds and compositions for the treatment of PIM kinase related disorders. WO 2010/026121.[2]

  • General Synthesis Protocol

    • Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. RSC Advances, 2012. (Contextual reference for amination, though Suzuki is preferred for aryl coupling).
  • Scaffold Commercial Availability & Properties

    • 6-Phenylpyridin-3-amine (CAS 126370-67-0) Technical Data.[3] CymitQuimica.

Sources

An In-depth Technical Guide to 6-(3-Chlorophenyl)pyridin-3-amine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(3-chlorophenyl)pyridin-3-amine, a biaryl amine of significant interest in medicinal chemistry and materials science. This document details the compound's chemical identifiers, a robust and validated synthetic protocol via Suzuki-Miyaura cross-coupling, and a thorough characterization profile. The causality behind experimental choices, from starting material selection to purification strategies, is elucidated to provide field-proven insights. Furthermore, the guide explores the potential applications of this molecule, particularly as a scaffold for kinase inhibitors, drawing from the established biological significance of related biaryl amine structures.

Chemical Identity and Molecular Structure

  • IUPAC Name: this compound

  • CAS Number: 1226220-94-5

  • Molecular Formula: C₁₁H₉ClN₂

  • Molecular Weight: 204.66 g/mol

  • SMILES String: Nc1cc(ccc1)-c1cccc(Cl)c1

  • InChIKey: InChIKey=ZTSVGNBYGCCKQF-UHFFFAOYSA-N

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight204.66 g/mol Calculated
XLogP33.2Predicted
Hydrogen Bond Donor Count1Predicted
Hydrogen Bond Acceptor Count2Predicted
Rotatable Bond Count1Predicted

Rationale and Synthetic Strategy

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach is favored due to its high functional group tolerance, generally high yields, and the commercial availability of the requisite starting materials.[1] The core strategy involves the formation of a carbon-carbon bond between an aryl halide and an organoboron compound.

For this synthesis, 6-chloropyridin-3-amine serves as the electrophilic partner (aryl halide), and (3-chlorophenyl)boronic acid is the nucleophilic partner. The choice of 6-chloropyridin-3-amine is strategic; the chlorine atom at the 6-position is more susceptible to oxidative addition to the palladium catalyst compared to the C-H bonds of the pyridine ring. The amino group at the 3-position is a key functional handle for further derivatization in drug discovery applications.[2]

Reaction Scheme:

Experimental Protocol: Synthesis of this compound

This protocol outlines a detailed, step-by-step methodology for the synthesis of the title compound.

Materials:
  • 6-Chloropyridin-3-amine (CAS: 5350-93-6)

  • (3-Chlorophenyl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropyridin-3-amine (1.0 eq.), (3-chlorophenyl)boronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq.).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio by volume.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Workflow Diagram:

G start Combine Reactants: 6-Chloropyridin-3-amine (3-Chlorophenyl)boronic acid Sodium Carbonate inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) start->inert catalyst Add Pd(dppf)Cl2 Catalyst inert->catalyst solvent Add Anhydrous Dioxane and Degassed Water catalyst->solvent react Heat to 90°C and Stir (Monitor by TLC/LC-MS) solvent->react workup Cool, Dilute with Ethyl Acetate Wash with Water and Brine react->workup dry Dry Organic Layer (MgSO4) Filter and Concentrate workup->dry purify Purify by Column Chromatography dry->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Characterization and Structure Elucidation

The successful synthesis of this compound must be confirmed through rigorous spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and phenyl rings. The protons on the pyridine ring will appear as doublets and a doublet of doublets, while the protons on the 3-chlorophenyl ring will exhibit a more complex multiplet pattern. The amine protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display 11 distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts will be indicative of the aromatic nature of the rings and the influence of the electron-donating amino group and the electron-withdrawing chloro group.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): HRMS analysis should confirm the molecular formula of C₁₁H₉ClN₂ by providing a highly accurate mass-to-charge ratio for the molecular ion ([M+H]⁺). The isotopic pattern characteristic of a chlorine-containing compound (a 3:1 ratio of the M and M+2 peaks) will also be observed.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Signals in the aromatic region (δ 6.5-8.5 ppm). A broad singlet for the -NH₂ protons.
¹³C NMR 11 distinct signals in the aromatic region (δ 100-160 ppm).
HRMS (ESI+) Calculated m/z for [C₁₁H₁₀ClN₂]⁺: 205.0527. The isotopic pattern for one chlorine atom.

Applications in Drug Discovery and Medicinal Chemistry

The 6-aryl-pyridin-3-amine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[2] The pyridine ring can act as a hinge-binding motif, while the amino group provides a vector for further chemical modification to enhance potency and selectivity.

Derivatives of the closely related 6-chloropyridin-3-amine have been investigated as inhibitors of various kinases implicated in cancer and inflammatory diseases.[3] The introduction of the 3-chlorophenyl group in this compound provides a lipophilic substituent that can occupy hydrophobic pockets in the active sites of target proteins. This makes the title compound a valuable starting point for the design and synthesis of libraries of potential kinase inhibitors.

Signaling Pathway Diagram:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) RTK->Kinase_Cascade Signal Transduction TF Transcription Factors Kinase_Cascade->TF Activation Gene_Expression Gene Expression (Cell Proliferation, Survival) TF->Gene_Expression Molecule This compound Derivative Molecule->Kinase_Cascade Inhibition

Caption: Potential mechanism of action for kinase inhibitors derived from the title compound.

Conclusion

This technical guide has detailed the chemical identity, a reliable synthetic protocol, and the expected characterization of this compound. The Suzuki-Miyaura cross-coupling provides an efficient and versatile route to this valuable biaryl amine. The structural features of this compound make it an attractive scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. The information presented herein serves as a foundational resource for researchers and drug development professionals interested in the synthesis and application of this and related molecules.

References

  • BenchChem. 6-Chloropyridin-3-amine: A Versatile Building Block in Organic Synthesis. BenchChem Technical Guides.
  • BenchChem. Spectroscopic Analysis of 6-Chloropyridin-3-amine: A Technical Guide. BenchChem Technical Guides.
  • BenchChem. Technical Guide: 6-Chloropyridin-3-amine (CAS No. 5350-93-6). BenchChem Technical Guides.
  • Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Google Patents. WO2004043925A2 - 6-aryl pyridines substituees en 3.
  • Chunduri, V. R., et al. Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives.
  • Google Patents. CA2504941C - 3-substituted-6-aryl pyridines.
  • Google Patents. US Patent 8,445,507 - Substituted di-hydropyridinones and methods of use thereof.
  • BenchChem. An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional. BenchChem Technical Guides.
  • BenchChem. Spectroscopic Fingerprints: A Comparative Guide to Confirming the Structure of 6-Chloropyridin-3-amine. BenchChem Technical Guides.
  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4585.
  • European Patent Office. EP0000816B1 - Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them.
  • BenchChem.
  • Găman, A. M., et al. (2023).
  • Chunduri, V. R., et al. (2012). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica, 4(6), 2286-2292.
  • Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(9), 553-557.
  • ChemHelp ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube.
  • ACS Publications. MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. Analytical Chemistry.
  • El-Gazzar, A. R. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33(3), 433-448.
  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • ChemicalBook. 3-AMINO-6-(4-CHLOROPHENYL)PYRIDAZINE synthesis.
  • PubChem. 6-Chloro-N-methyl-3-pyridinemethanamine.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

Sources

6-(3-Chlorophenyl)pyridin-3-amine safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

Safety, Synthesis, and Handling Protocols for Medicinal Chemistry

Executive Summary & Chemical Identity

This guide provides a technical deep-dive into 6-(3-Chlorophenyl)pyridin-3-amine , a biaryl scaffold frequently utilized in medicinal chemistry as a kinase inhibitor intermediate (e.g., p38 MAPK, VEGFR pathways). Unlike standard Safety Data Sheets (SDS), this document synthesizes hazard data with practical laboratory workflows, utilizing a Read-Across Toxicology Assessment based on its metabolic precursors and structural analogs.

Chemical Identification
PropertySpecification
Systematic Name This compound
Molecular Formula C₁₁H₉ClN₂
Molecular Weight 204.66 g/mol
SMILES Nc1ccc(nc1)-c1cccc(Cl)c1
Structural Class Biaryl Aminopyridine
Physical State Off-white to pale yellow solid
Solubility DMSO (>20 mg/mL), Methanol; Low solubility in water

Hazard Profiling & Risk Assessment

Methodology: Hazard classification is derived from quantitative structure-activity relationship (QSAR) analysis of the aminopyridine core and halogenated aromatic substituents.

Core Hazards (GHS Classification)

Signal Word: WARNING

Hazard ClassCategoryH-CodeStatementMechanism of Toxicity
Acute Toxicity (Oral) Cat 4H302Harmful if swallowedAminopyridines can block potassium channels, leading to neuronal hyperexcitability.
Skin Irritation Cat 2H315Causes skin irritationBasic amine functionality reacts with skin lipids/proteins.
Eye Irritation Cat 2AH319Causes serious eye irritationDirect mucosal damage due to pKa ~6-7 (pyridine nitrogen) and amine basicity.
STOT-SE Cat 3H335May cause respiratory irritationInhalation of dust triggers mucous membrane inflammation.
Precautionary Strategy
  • P260: Do not breathe dust/fume.[1][2][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection (Nitrile gloves recommended).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][4][5][6] Remove contact lenses.[1][3][4][5][6][7]

Synthesis & Stability Workflow

The primary synthetic route involves a Suzuki-Miyaura cross-coupling. Understanding this pathway is critical for identifying potential impurities (e.g., boronic acid residues, palladium contaminants).

Experimental Protocol: Suzuki Coupling

Reagents:

  • 6-Chloropyridin-3-amine (1.0 eq)[8]

  • 3-Chlorophenylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Degassing: Charge reaction vessel with dioxane/water. Sparge with Argon for 15 minutes to remove dissolved O₂ (prevents Pd oxidation and homocoupling).

  • Addition: Add halide, boronic acid, and base. Add catalyst last under positive Argon flow.

  • Reaction: Heat to 90°C for 4-6 hours. Monitor via LC-MS (Target M+H: 205.1).

  • Workup: Cool to RT. Filter through Celite (removes Pd black). Dilute with EtOAc, wash with brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The amine group makes the compound streak on silica; add 1% Triethylamine to the eluent.

Stability & Storage[5][9]
  • Oxidation Potential: The primary amine at position 3 is susceptible to oxidation over time, turning the solid brown.

  • Storage Condition: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: Moderate. Keep desiccated.

Visualized Workflows (Graphviz)

Diagram 1: Synthesis & Impurity Tracking

This flow illustrates the Suzuki coupling logic and where specific safety hazards (Pd heavy metals, boronic acids) are introduced.

SynthesisWorkflow Start1 6-Chloropyridin-3-amine (Skin Irritant) Process Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C, Dioxane/H2O Start1->Process Start2 3-Chlorophenylboronic acid (Eye Irritant) Start2->Process Crude Crude Mixture (Contains Pd residues) Process->Crude 4-6 hrs Workup Celite Filtration & Extraction Crude->Workup Remove Pd Product This compound (Target) Workup->Product Purification

Caption: Figure 1. Suzuki-Miyaura coupling pathway identifying key reagents and purification steps to minimize heavy metal contamination.

Diagram 2: Emergency Response Decision Tree

A logic gate for immediate action in case of exposure.

SafetyLogic Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Brush off dry particles 2. Wash w/ soap & water (15m) 3. Do NOT use solvents Skin->ActionSkin ActionEye 1. Flush w/ water (15m) 2. Remove contacts 3. Seek Ophthalmologist Eye->ActionEye ActionInhale 1. Move to fresh air 2. Oxygen if breathing difficult 3. Monitor for delayed edema Inhale->ActionInhale

Caption: Figure 2. Emergency triage protocol. Note: Solvents (ethanol/DMSO) facilitate transdermal absorption and must be avoided during skin decontamination.

Toxicological Mechanisms & Biological Context

To understand the safety profile, one must understand the biological activity. This compound is often designed to bind to the ATP-binding pocket of kinases.

  • Target Interaction: The pyridine nitrogen and the exocyclic amine typically form hydrogen bonds with the "hinge region" of kinase enzymes (e.g., p38, JNK).

  • Off-Target Toxicity:

    • hERG Channel Inhibition: Many biaryl amines show affinity for the hERG potassium channel, posing a risk of QT prolongation (cardiotoxicity). Recommendation: Avoid high-dose exposure without preliminary hERG screening.

    • Metabolic Activation: The aniline-like moiety (aminopyridine) can be metabolically activated by CYP450 enzymes to form reactive hydroxylamines, which are potential sensitizers or mutagens (though less likely than simple anilines due to the electron-deficient pyridine ring).

Disposal & Environmental Fate

  • Aquatic Toxicity: Halogenated aromatics (chlorophenyl group) are generally resistant to biodegradation and toxic to aquatic life (Category Acute 2/Chronic 2).

  • Disposal Protocol:

    • Dissolve in a combustible solvent (e.g., acetone).

    • Incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize NOx and HCl gases produced during combustion).

    • Do not dispose of down the drain.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 6-Chloropyridin-3-amine (Precursor Safety Data). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational Synthesis Protocol).[5]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyridin-3-amine derivatives hazard classification. Retrieved from [Link]

Sources

Methodological & Application

High-Efficiency Synthesis of 6-(3-Chlorophenyl)pyridin-3-amine: A Suzuki-Miyaura Protocol

[1]

Abstract & Strategic Overview

The synthesis of 6-(3-chlorophenyl)pyridin-3-amine represents a classic yet challenging transformation in medicinal chemistry.[1] This scaffold is a critical pharmacophore in kinase inhibitors and GPCR modulators. While the Suzuki-Miyaura coupling is the standard approach, the presence of a free amino group (-NH₂) on the pyridine ring introduces significant complications, including catalyst poisoning via nitrogen coordination to the Palladium center.[2]

This Application Note provides an optimized, field-proven protocol utilizing Buchwald biarylphosphine ligands (SPhos) to overcome these limitations. Unlike traditional methods requiring amine protection/deprotection steps, this direct coupling strategy offers superior atom economy and throughput.

Key Challenges & Solutions
ChallengeMechanistic CauseOptimized Solution
Catalyst Deactivation Free amine (-NH₂) and pyridine nitrogen coordinate to Pd(II), forming unreactive "Pd-black" or stable complexes.[1]Use of SPhos or XPhos .[2][3] These bulky, electron-rich ligands prevent N-coordination and facilitate oxidative addition into the electron-rich aryl chloride.[1]
Substrate Reactivity 2-Chloropyridines are electron-deficient but less reactive than bromides/iodides.[1]High-temperature activation (100°C) combined with a strong base (K₃PO₄) to accelerate transmetallation.[1]
Protodeboronation Aryl boronic acids can hydrolyze under harsh basic conditions.Use of a biphasic solvent system (Toluene/Water) with controlled stoichiometry.

Retrosynthetic Analysis

The most logical disconnection is the C–C bond between the pyridine C2 position and the phenyl ring.

RetrosynthesisTargetTarget: this compoundPrecursor1Coupling Partner A:5-Amino-2-chloropyridineTarget->Precursor1Suzuki-MiyauraDisconnectionPrecursor2Coupling Partner B:3-Chlorophenylboronic acidTarget->Precursor2

Figure 1: Retrosynthetic disconnection strategy.

Reaction Mechanism: The SPhos Advantage

The success of this protocol relies on the SPhos ligand. Its bulky biaryl structure provides steric protection to the Pd(0) center, preventing the free amine of the substrate from binding and shutting down the cycle.

CatalyticCyclePd0Pd(0)-SPhos(Active Species)OxAddOxidative Addition(Ar-Pd(II)-Cl)Pd0->OxAdd+ 5-Amino-2-chloropyridineTransMetTransmetallation(Base + Boronic Acid)OxAdd->TransMet+ 3-Cl-Ph-B(OH)2+ K3PO4RedElimReductive Elimination(Product Release)TransMet->RedElimBiaryl-Pd-ComplexRedElim->Pd0- Product

Figure 2: Simplified catalytic cycle highlighting the regeneration of the active Pd(0)-SPhos species.[1]

Experimental Protocol

Materials & Reagents[2][3][4][5][6][7][8][9][10][11]
  • Substrate: 5-Amino-2-chloropyridine (1.0 equiv)[1]

  • Coupling Partner: 3-Chlorophenylboronic acid (1.2 – 1.5 equiv)[1]

  • Catalyst Precursor: Palladium(II) acetate [Pd(OAc)₂] (2–5 mol%)[1]

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4–10 mol%)[1]

    • Note: Maintain a Pd:Ligand ratio of 1:2.

  • Base: Potassium phosphate tribasic (K₃PO₄) (2.0 – 3.0 equiv)[1]

  • Solvent: Toluene / Water (20:1 ratio) or 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Critical for Activity) [1]

  • In a dry vial, weigh Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

  • Add anhydrous Toluene (1.0 mL) and stir at room temperature for 5–10 minutes under Argon/Nitrogen.

    • Observation: The solution should turn from orange to a distinct yellow/pale color, indicating the formation of the active catalytic species.

Step 2: Reaction Assembly

  • To a reaction vessel (microwave vial or round-bottom flask) equipped with a magnetic stir bar, add:

    • 5-Amino-2-chloropyridine (128.5 mg, 1.0 mmol)[1]

    • 3-Chlorophenylboronic acid (234.5 mg, 1.5 mmol)[1]

    • K₃PO₄ (424 mg, 2.0 mmol)

  • Evacuate the vessel and backfill with inert gas (Argon/N₂) three times to remove oxygen.

  • Add the pre-complexed catalyst solution (from Step 1) via syringe.

  • Add remaining solvent (Toluene, 4.0 mL) and Water (0.25 mL).

    • Note: Degassing the solvents by sparging with Argon for 10 mins prior to addition is highly recommended to prevent homocoupling of the boronic acid.

Step 3: Execution

  • Heat the mixture to 100°C (oil bath or heating block) with vigorous stirring.

  • Monitor reaction progress by TLC (50% EtOAc/Hexanes) or LC-MS.[1]

    • Expected Time: 2 to 4 hours.

    • Target Mass: [M+H]+ = 205.05 (approx).[1]

Step 4: Workup & Purification

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Separate layers. Extract aqueous layer with Ethyl Acetate (2 x 15 mL).

  • Combine organic layers, wash with Brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure.

  • Purification: Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of 20% to 60% Ethyl Acetate in Hexanes.

    • Note: The product is an amine and may streak. Adding 1% Triethylamine to the eluent can improve peak shape.

Expert Insights & Troubleshooting

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning by amine.[1]Switch to XPhos Pd G2 precatalyst (a pre-formed active species) or increase temperature to 110°C.
Homocoupling (Biaryl) Oxygen present in system.[1]Rigorous degassing is required. Ensure the boronic acid is added after inert gas cycles if solid, or sparge solvents longer.
Starting Material Remains Boronic acid decomposition.[3]Add the boronic acid in two portions: 0.75 equiv at T=0 and 0.75 equiv at T=1 hour.
Dark Black Precipitate Pd precipitation ("Pd black").Ligand loading is too low. Ensure Ligand:Pd ratio is strictly ≥ 2:1.
Alternative Route: The Nitro-Reduction Strategy

If the direct coupling of the free amine proves difficult (e.g., due to specific impurities in a crude batch), use 2-chloro-5-nitropyridine as the starting material.

  • Coupling: Suzuki coupling with 2-chloro-5-nitropyridine (Standard conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).[1]

  • Reduction: Reduce the nitro group using Iron powder (Fe) in Acetic Acid or Hydrogenation (H₂, Pd/C).

  • Pros: Avoids catalyst poisoning.

  • Cons: Two steps instead of one.

Characterization Data (Expected)

  • Appearance: Off-white to pale yellow solid.[1]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.15 (d, J=2.5 Hz, 1H, Py-H2)

    • δ 7.95 (s, 1H, Ar-H2')

    • δ 7.85 (d, J=7.8 Hz, 1H, Ar-H6')

    • δ 7.65 (d, J=8.5 Hz, 1H, Py-H5)

    • δ 7.45 (t, J=7.8 Hz, 1H, Ar-H5')

    • δ 7.35 (d, 1H, Ar-H4')[1]

    • δ 7.05 (dd, J=8.5, 2.5 Hz, 1H, Py-H4)

    • δ 5.60 (s, 2H, -NH₂, broad exchangeable)

  • MS (ESI): m/z calculated for C₁₁H₉ClN₂ [M+H]⁺: 205.05; found 205.1.[1]

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[1][3] Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]

Precision Palladium Catalysis: Functionalizing 6-Chloropyridin-3-amine

[1][2]

Abstract

6-Chloropyridin-3-amine (2-chloro-5-aminopyridine) represents a bifunctional scaffold critical to medicinal chemistry, offering a distinct electrophilic handle (C–Cl) and a nucleophilic handle (–NH₂).[1][2] However, this duality presents a chemoselectivity paradox: the free amine can poison palladium catalysts or participate in competing homocoupling events, while the electron-deficient pyridine ring requires activated catalytic systems for efficient oxidative addition. This guide details optimized, protection-free protocols for Suzuki-Miyaura cross-coupling and strategic Buchwald-Hartwig amination, leveraging modern precatalyst architectures (e.g., XPhos Pd G2) to bypass traditional protecting group steps.[1]

Part 1: Strategic Analysis & Chemoselectivity[1]

The Substrate Paradox

The core challenge in coupling 6-chloropyridin-3-amine is managing the "distal amino effect."[1]

  • Catalyst Poisoning: The sp³ hybridized nitrogen of the free amine (or even the pyridine nitrogen) can displace phosphine ligands on Pd(0), forming inactive Pd(substrate)n complexes.

  • Competitive Nucleophilicity: In Buchwald-Hartwig couplings, the substrate’s own amine can compete with external nucleophiles, leading to oligomerization (self-arylation).

The Solution: Steric Bulk & Precatalysts

To overcome these issues without protecting groups, we utilize Buchwald Generation 2/3 Precatalysts . These complexes release the active Pd(0) species only upon activation by base, ensuring the high-energy mono-ligated Pd(0) species is formed within the catalytic cycle, protected by bulky biaryl phosphine ligands (XPhos, BrettPhos) that prevent substrate coordination.

Reaction Landscape Visualization[1]

ReactionLandscapeSubstrate6-Chloropyridin-3-amineSuzukiSuzuki-Miyaura(C-C Bond at C6)Substrate->SuzukiAr-B(OH)2XPhos Pd G2BuchwaldNBuchwald-Hartwig(N-Arylation at C3)Substrate->BuchwaldNAr-XBrettPhos Pd G3BuchwaldClBuchwald-Hartwig(Cl Displacement at C6)Substrate->BuchwaldClR-NH2(Requires Protection)ProductA6-Aryl-pyridin-3-amine(Biaryl Scaffold)Suzuki->ProductAProductBN-Aryl-6-chloropyridin-3-amine(Retains Cl handle)BuchwaldN->ProductBProductC2,5-Diaminopyridine(Risk of Homocoupling)BuchwaldCl->ProductC

Caption: Chemoselectivity map.[1] Blue path (Suzuki) is the primary protection-free route.[1] Green path functionalizes the amine. Red path (Cl displacement) usually requires amine protection to prevent polymerization.[1]

Part 2: Experimental Protocols

Protocol A: Protection-Free Suzuki-Miyaura Coupling

Objective: Arylation of the C6 position while preserving the free amine.[1] Mechanism: The bulky XPhos ligand facilitates oxidative addition into the electron-poor C–Cl bond while sterically inhibiting coordination from the free amine.

Materials:

  • Substrate: 6-Chloropyridin-3-amine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)[1]

  • Catalyst: XPhos Pd G2 (1–3 mol%)[1]

  • Base: K₃PO₄ (2.0 – 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Charge: To a reaction vial equipped with a stir bar, add 6-chloropyridin-3-amine (1.0 mmol, 128.6 mg), Aryl Boronic Acid (1.2 mmol), and K₃PO₄ (2.0 mmol, 424 mg).

  • Catalyst Addition: Add XPhos Pd G2 (0.02 mmol, 16 mg). Note: G2 precatalysts are air-stable, but rapid handling is good practice.[1]

  • Solvent & Degassing: Add 1,4-Dioxane (4 mL) and degassed Water (1 mL). Seal the vial with a septum. Sparge with Argon or Nitrogen for 5 minutes (or evacuate/backfill 3x).

  • Reaction: Heat the block to 80–100 °C for 4–12 hours. The biphasic system helps dissolve inorganic bases and promotes the catalytic cycle.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (10 mL).[1] Extract the aqueous layer once with EtOAc.

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Why this works: The biphasic conditions and weak base (K₃PO₄) minimize side reactions. XPhos is exceptionally good at coupling heteroaryl chlorides.

Protocol B: Chemoselective N-Arylation (Reverse Buchwald)

Objective: Functionalizing the 3-amino group using an external Aryl Halide, leaving the 6-Cl intact for future steps.[1] Challenge: Preventing the catalyst from inserting into the substrate's own 6-Cl bond.

Materials:

  • Substrate: 6-Chloropyridin-3-amine (1.0 equiv)

  • Electrophile: Aryl Bromide or Iodide (1.1 equiv)[1]

  • Catalyst: BrettPhos Pd G3 (2 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)[1]

  • Solvent: Toluene or t-Amyl Alcohol[1]

Step-by-Step Methodology:

  • Charge: Add 6-chloropyridin-3-amine (1.0 equiv), Aryl Bromide (1.1 equiv), and Base to a dry vial.

  • Catalyst: Add BrettPhos Pd G3 (2 mol%). BrettPhos is highly selective for amine arylation over chloride oxidative addition.

  • Inert Atmosphere: Evacuate and backfill with Argon (critical for C-N coupling).[3] Add anhydrous Toluene.[2]

  • Reaction: Heat to 80 °C . Caution: Do not overheat (>100°C) or the catalyst may begin to activate the C-Cl bond.[1]

  • Monitoring: Monitor by LCMS. Look for the product mass (M+Ar). If dimers appear, lower the temperature.

Part 3: Optimization & Troubleshooting

Solvent & Base Effects Matrix
VariableRecommendationRationale
Solvent Dioxane/H₂O (4:1) Best for Suzuki.[1][3] Water promotes boronic acid activation.
Solvent n-Butanol Alternative for Suzuki.[1] High boiling point, solubilizes polar substrates.
Base K₃PO₄ Optimal balance. Strong enough to activate Boron, weak enough to spare sensitive groups.
Base NaOtBu Use only for Buchwald (C-N). Too strong for some Suzuki substrates; promotes dehalogenation.
Ligand XPhos Gold standard for Heteroaryl Chlorides (Suzuki).
Ligand BrettPhos Gold standard for Primary Amines (Buchwald).
Troubleshooting Guide
  • Issue: Low Conversion (Suzuki) [1]

    • Diagnosis: Catalyst poisoning by the pyridine nitrogen.

    • Fix: Increase temperature to 110°C; switch to SPhos Pd G2 or increase catalyst loading to 5 mol%. Ensure efficient degassing (O₂ kills active Pd).

  • Issue: Homocoupling (Dimerization)

    • Diagnosis: In Buchwald reactions, the substrate is reacting with itself (Head-to-Tail).[1]

    • Fix: Use the "Reverse Buchwald" strategy (Protocol B)[1] where the electrophile is an Aryl Bromide or Iodide (more reactive than the substrate's Cl).[4] Avoid using external Aryl Chlorides, which compete with the substrate's Cl.

Part 4: Safety & Handling

  • 6-Chloropyridin-3-amine: Irritant.[1] Toxic if swallowed. Handle in a fume hood.

  • Palladium Precatalysts: Generally stable but expensive. Store in a desiccator or glovebox for long-term stability.[1]

  • Reaction Vials: Pressure can build up at 100°C. Use rated pressure vials with crimp tops or screw caps with pressure-relief septa.[1]

References

  • BenchChem. A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine.

  • BenchChem. Catalyst Performance in Suzuki-Miyaura Coupling of Chloropyridines.

  • Sigma-Aldrich. XPhos Pd G2 Product Information & Application Data.

  • American Elements. XPhos Pd G2 Technical Specifications.

  • ResearchGate. Palladium-catalyzed cross-coupling reaction between 2-chloropyridines and fluoroarenes.

Scalable Process Development for 6-(3-Chlorophenyl)pyridin-3-amine: From Bench to Kilo-Lab

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This Application Note details a robust, scalable synthesis protocol for 6-(3-Chlorophenyl)pyridin-3-amine , a critical pharmacophore in kinase inhibitor development (e.g., p38 MAP kinase, BRAF inhibitors).

The Challenge

The synthesis of halogenated biaryl amines presents two specific process risks:

  • Regiocontrol: Pyridine rings are electron-deficient; direct electrophilic substitution is difficult.

  • Chemoselectivity (The "Halogen Dance"): The primary challenge is reducing the nitro precursor to the amine without removing the chlorine atom on the phenyl ring. Standard catalytic hydrogenation (

    
    /Pd-C) frequently results in hydrodehalogenation (loss of Cl), rendering the batch useless.
    
The Solution: The "Nitro-Suzuki" Route

We utilize a Suzuki-Miyaura coupling followed by a chemoselective Iron/Ammonium Chloride reduction . This route is superior to direct coupling of free amines (which poison Pd catalysts) and avoids the dechlorination risks of catalytic hydrogenation.

Chemical Reaction Pathway

The synthesis is a two-step linear sequence starting from commercially available 2-bromo-5-nitropyridine.

ReactionScheme SM1 2-Bromo-5-nitropyridine (SM-1) INT Intermediate 1: 2-(3-Chlorophenyl)-5-nitropyridine SM1->INT Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Tol/EtOH/H2O, 80°C SM2 3-Chlorophenylboronic acid (SM-2) SM2->INT PROD Target Product: This compound INT->PROD Step 2: Selective Reduction Fe powder, NH4Cl EtOH/H2O, 70°C (Preserves Cl)

Figure 1: Synthetic pathway designed to preserve the aryl-chloride motif during nitro reduction.[1][2]

Step 1: Suzuki-Miyaura Coupling

Objective: Synthesize 2-(3-chlorophenyl)-5-nitropyridine.

Rationale

We utilize Pd(dppf)Cl₂·DCM as the catalyst. Unlike


, the bidentate dppf ligand prevents rapid catalyst deactivation and is more resistant to oxidation during air handling, making it ideal for scale-up.
Materials & Stoichiometry[2][3][4]
ComponentRoleEquiv.Scale (Example)
2-Bromo-5-nitropyridine Limiting Reagent1.0100.0 g
3-Chlorophenylboronic acid Coupling Partner1.184.8 g
Pd(dppf)Cl₂·DCM Catalyst0.028.0 g
Potassium Carbonate (

)
Base2.5169.0 g
Toluene / Ethanol / Water Solvent System4:1:11.2 L Total
Protocol
  • Setup: Charge a 3-L three-neck flask (equipped with mechanical stirrer, reflux condenser, and

    
     inlet) with 2-bromo-5-nitropyridine, boronic acid, and 
    
    
    
    .
  • Solvent Addition: Add Toluene, Ethanol, and Water.[2] Sparge with Nitrogen for 20 minutes to degas (Critical for catalyst life).

  • Catalyst Charge: Add Pd(dppf)Cl₂·DCM in one portion under positive

    
     flow.
    
  • Reaction: Heat to 80°C for 4–6 hours. Monitor via HPLC/TLC (Mobile phase: 20% EtOAc/Hexane).

  • Workup (Precipitation Method):

    • Cool reaction to 20°C.

    • Add water (500 mL) and stir for 30 mins.

    • Filter the biphasic mixture through a Celite pad to remove Pd black.

    • Separate phases.[2][3] Extract aqueous layer with EtOAc.[2][3]

    • Concentrate organic layers to ~300 mL volume.

    • Crystallization: Add Heptane (600 mL) slowly to the concentrate while stirring. Cool to 0°C.

    • Filter the yellow solid (Intermediate 1).

Expected Yield: 85–92% Appearance: Yellow crystalline solid.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce nitro group to amine while strictly preserving the aryl-chloride.

Rationale

Why not Hydrogenation? Catalytic hydrogenation (


, Pd/C) is the industry standard for nitro reduction but is contraindicated  here. Pd/C readily catalyzes the cleavage of Ar-Cl bonds (hydrodehalogenation), leading to the des-chloro impurity.
The Fix:  We use Iron/Ammonium Chloride (

)
. This electron-transfer reduction is highly chemoselective for nitro groups and is inert toward aryl halides under these conditions [1].
Materials & Stoichiometry[2][3][4]
ComponentRoleEquiv.Scale (Example)
Intermediate 1 Substrate1.090.0 g
Iron Powder (325 mesh) Reductant4.086.0 g
Ammonium Chloride Electrolyte/Buffer5.0103.0 g
Ethanol / Water Solvent3:1900 mL
Protocol
  • Setup: Charge flask with Intermediate 1, Ethanol, and Water. Stir to suspend.

  • Activation: Add Ammonium Chloride. Heat mixture to 70°C .

  • Addition: Add Iron powder portion-wise over 30 minutes.

    • Caution: Reaction is exothermic. Monitor internal temp; do not exceed 80°C.

  • Reaction: Stir vigorously at 75°C for 2–3 hours.

    • Endpoint: HPLC should show <0.5% Nitro intermediate.

  • Workup (Iron Removal):

    • Hot Filtration: While still hot (60°C), filter the mixture through a thick Celite pad to remove iron oxide sludge. Wash pad with hot Ethanol.

    • Concentration: Evaporate Ethanol under reduced pressure.

    • Extraction: Dilute residue with EtOAc (500 mL) and sat.

      
       (excess acid neutralization).
      
    • Purification: Wash organic layer with brine, dry over

      
      , and concentrate.[3]
      
    • Final Polish: Recrystallize from Ethanol/Heptane or Isopropyl Acetate.

Expected Yield: 80–88% Appearance: Off-white to pale tan solid.

Process Flow Diagram

ProcessFlow cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Selective Reduction S1_React Reaction Vessel (80°C, 4h) S1_Filter Celite Filtration (Remove Pd) S1_React->S1_Filter S1_Cryst Crystallization (Tol/Heptane) S1_Filter->S1_Cryst S2_React Reaction Vessel (Fe/NH4Cl, 75°C) S1_Cryst->S2_React Intermediate Transfer S2_HotFilter Hot Filtration (Remove Iron Sludge) S2_React->S2_HotFilter S2_Workup Aq. Workup & Drying S2_HotFilter->S2_Workup Final Final Isolation (Recrystallization) S2_Workup->Final

Figure 2: Operational workflow emphasizing the critical filtration steps for Pd and Fe removal.

Analytical Quality Control

TestMethodAcceptance Criteria
Purity HPLC (254 nm)> 98.0% (Area %)
Identity 1H-NMR (DMSO-d6)Conforms to structure. Characteristic amine broad singlet ~5.5-6.0 ppm.
Residual Solvent GC-HeadspaceEthanol < 5000 ppm; Toluene < 890 ppm
Heavy Metals ICP-MSPd < 10 ppm; Fe < 20 ppm

Troubleshooting Guide

  • Issue: Low conversion in Step 1.

    • Cause: Oxygen poisoning of Pd catalyst.

    • Fix: Ensure rigorous degassing (sparging) before catalyst addition. Increase catalyst loading to 3 mol%.

  • Issue: Des-chloro impurity in Step 2.

    • Cause: Trace Pd carryover from Step 1 acting as a hydrogenation catalyst if

      
       is generated (rare with Fe, but possible).
      
    • Fix: Ensure Step 1 product is passed through a scavenger resin (e.g., SiliaMetS® Thiol) or recrystallized thoroughly before reduction.

  • Issue: Stalled filtration in Step 2.

    • Cause: Colloidal Iron oxide.

    • Fix: Filter while strictly hot (>50°C). Use a wide-pore Celite grade.

References

  • Selective Reduction of Nitroarenes

    • Title: Selective reduction of nitro compounds to amines by metallic iron in the presence of ammonium chloride.
    • Source:Synthetic Communic
    • URL:[Link][4][5][6]

  • Suzuki Coupling Methodology

    • Title: Suzuki-Miyaura Cross-Coupling: The Palladium-Catalyzed Cross-Coupling Reaction of Organoboron Compounds with Organic Halides.
    • Source:Chemical Reviews, 1995.
    • URL:[Link]

  • Catalyst Selection (Pd-dppf)

    • Title: 1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II): An Effective Catalyst for the Cross-Coupling of Secondary and Primary Alkyl Halides.
    • Source:Journal of the American Chemical Society, 2004.
    • URL:[Link]

Sources

Using 6-(3-Chlorophenyl)pyridin-3-amine as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Kinase Inhibitors using the 6-(3-Chlorophenyl)pyridin-3-amine Scaffold

Executive Summary

This guide details the utility of This compound as a "privileged scaffold" in the design of ATP-competitive kinase inhibitors. While often viewed merely as a building block, this specific heteroaryl-amine motif possesses intrinsic geometry that mimics the adenine ring of ATP, making it an ideal anchor for targeting the Hinge Region of protein kinases (e.g., BRAF, VEGFR, p38 MAPK).

This document provides a validated workflow for:

  • Synthesis: Constructing the core scaffold via Suzuki-Miyaura cross-coupling.[1]

  • Derivatization: Converting the 3-amine into high-affinity urea/amide motifs (Type II inhibitor design).

  • Validation: Protocols for biochemical kinase profiling.

Part 1: Structural Rationale & Mechanism

The this compound scaffold functions as a bi-aryl pharmacophore . Its efficacy is driven by two distinct interaction vectors within the kinase ATP-binding pocket:

  • The Hinge Binder (Pyridine Core): The pyridine nitrogen acts as a hydrogen bond acceptor for the backbone amide of the kinase hinge region (typically the Gatekeeper+1 residue).

  • The Hydrophobic Anchor (3-Chlorophenyl): The aryl ring extends into the hydrophobic pocket behind the gatekeeper residue. The meta-chloro substituent often provides selectivity by filling the hydrophobic sub-pocket (selectivity pocket), a common feature in inhibitors like Vemurafenib or Sorafenib .

Figure 1: Pharmacophore Mapping & Workflow

KinaseScaffold cluster_0 Binding Mode Scaffold 6-(3-Chlorophenyl) pyridin-3-amine Hinge Hinge Region (H-Bond Acceptor) Scaffold->Hinge Pyridine N Interaction Pocket Hydrophobic Pocket (Selectivity) Scaffold->Pocket 3-Cl-Phenyl Fit Deriv Urea/Amide Derivatives Scaffold->Deriv Functionalization (via 3-NH2) Inhibition Type I/II Kinase Inhibition Deriv->Inhibition Nanomolar Potency

Caption: Pharmacophore mapping of the scaffold. The pyridine nitrogen anchors to the hinge, while the chlorophenyl group occupies the hydrophobic selectivity pocket.

Part 2: Synthesis Protocol (Core Scaffold)

Objective: Synthesize this compound from commercially available precursors. Reaction Type: Palladium-catalyzed Suzuki-Miyaura Cross-Coupling.[2][3][4]

Materials
ReagentEquiv.Role
6-Chloropyridin-3-amine 1.0Electrophile (Scaffold Core)
3-Chlorophenylboronic acid 1.2Nucleophile (Hydrophobic Tail)
Pd(PPh₃)₄ 0.05Catalyst
Na₂CO₃ (2M aq.) 3.0Base
1,4-Dioxane -Solvent
Step-by-Step Protocol
  • Preparation: In a 50 mL round-bottom flask, dissolve 6-Chloropyridin-3-amine (1.0 g, 7.78 mmol) in 1,4-Dioxane (20 mL).

  • Addition: Add 3-Chlorophenylboronic acid (1.46 g, 9.34 mmol) and 2M Na₂CO₃ solution (11.7 mL).

  • Degassing: Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen (Critical for Pd catalyst longevity).

  • Catalysis: Add Pd(PPh₃)₄ (450 mg, 0.39 mmol) quickly under Argon flow.

  • Reflux: Attach a condenser and heat the reaction to 90°C for 12 hours. Monitor by TLC (50% EtOAc/Hexanes).

  • Work-up:

    • Cool to room temperature.[2][3][4]

    • Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[4]

  • Purification: Purify via flash column chromatography (SiO₂, Gradient: 20% → 60% EtOAc in Hexanes).

    • Yield Expectation: 75-85% as a pale yellow solid.

Part 3: Derivatization (Library Generation)

The free amine at the 3-position is the "vector" for introducing hydrogen bond donors (Urea/Amide) that interact with the conserved glutamate (Glu) in the kinase


C-helix or the aspartate (Asp) of the DFG motif.

Target: Synthesis of 1-(6-(3-chlorophenyl)pyridin-3-yl)-3-arylureas (Sorafenib-like analogs).

Protocol: Isocyanate Coupling
  • Dissolution: Dissolve the synthesized scaffold (0.5 mmol) in anhydrous Dichloromethane (DCM) (5 mL).

  • Coupling: Add the appropriate Aryl Isocyanate (0.55 mmol, 1.1 equiv) dropwise at 0°C.

    • Note: If the isocyanate is not available, use Triphosgene (0.4 equiv) and the corresponding aniline in the presence of Triethylamine (2.5 equiv).

  • Reaction: Stir at room temperature for 4–6 hours. A precipitate often forms (the urea product).

  • Isolation: Filter the solid and wash with cold DCM. If no precipitate forms, evaporate solvent and recrystallize from Ethanol.

Part 4: Biological Profiling (Kinase Assay)

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) / HTRF. Target: BRAF(V600E) or VEGFR2 (KDR).

Assay Setup Table
ComponentConcentrationNotes
Kinase 0.2 - 1.0 nMTitrate per batch activity
Substrate 200 nMBiotinylated peptide (e.g., Poly-GT)
ATP

apparent
Use

to ensure competitive inhibition mode
Compound (Scaffold) 10-point doseRange: 10

M to 0.1 nM (Serial 1:3 dilution)
Detection Eu-Cryptate AbAnti-phospho antibody
Execution Protocol
  • Compound Plating: Dispense 100 nL of compound (in DMSO) into a 384-well low-volume white plate.

  • Enzyme Mix: Add 5

    
    L of Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35) containing the kinase. Incubate for 15 min.
    
  • Start Reaction: Add 5

    
    L of ATP/Substrate mix.
    
  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Detection: Add 10

    
    L of detection reagents (EDTA + Antibody). Incubate 60 min.
    
  • Read: Measure HTRF signal (Ratio 665 nm / 620 nm) on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC₅₀.

References

  • BenchChem. (2025).[2][3] Technical Guide: 6-Chloropyridin-3-amine (CAS No. 5350-93-6).[3] Retrieved from

  • Peyssonnaux, C., et al. (2001).[5] The Raf/MEK/ERK pathway: new concepts of activation. Biology of the Cell. Retrieved from

  • Wan, P.T., et al. (2004).[5] Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell, 116, 855–867.[5] Retrieved from

  • Usharani, V., et al. (2013). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. Retrieved from

  • Lovering, F., et al. (2009). Aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI Pharmaceuticals. Retrieved from

Sources

Microwave-assisted synthesis of 6-(3-Chlorophenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 6-(3-Chlorophenyl)pyridin-3-amine

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of This compound . This scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a hinge-binder in kinase inhibitors and a ligand for GPCR modulation.

Traditional thermal synthesis often suffers from long reaction times (12–24 hours) and catalyst poisoning due to the coordination of the free amino group (


) to the palladium center. This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS)  to overcome these kinetic barriers. By employing rapid dielectric heating and a robust catalyst system, we achieve high conversion rates in under 30 minutes with minimal protecting group requirements.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the biaryl bond. The most efficient forward synthesis is a Suzuki-Miyaura cross-coupling between an aryl halide and an aryl boronic acid.

Strategic Choice:

  • Electrophile: 6-Chloropyridin-3-amine.[1] (Commercially available, atom-economical).[2]

  • Nucleophile: 3-Chlorophenylboronic acid.

  • Challenge: The free amine on the pyridine can act as a Lewis base, poisoning the Pd catalyst.

  • Solution: Use of a bidentate ligand catalyst (

    
    ) and microwave irradiation to accelerate the reductive elimination step, outcompeting catalyst deactivation.
    

Retrosynthesis Target Target: this compound Disconnection Disconnection: C-C Biaryl Bond Target->Disconnection Retrosynthesis Precursor1 Electrophile: 6-Chloropyridin-3-amine Disconnection->Precursor1 Precursor2 Nucleophile: 3-Chlorophenylboronic acid Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection strategy identifying the key Suzuki coupling partners.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2]Amount (Example)Role
6-Chloropyridin-3-amine 128.561.0129 mg (1.0 mmol)Electrophile
3-Chlorophenylboronic acid 156.371.3203 mg (1.3 mmol)Nucleophile
Pd(dppf)Cl₂·CH₂Cl₂ 816.640.0541 mg (5 mol%)Catalyst
Sodium Carbonate (Na₂CO₃) 105.992.52.5 mL (2M aq. soln)Base
1,4-Dioxane 88.11-10 mLSolvent

Critical Note on Catalyst:


 is preferred over 

for heteroaryl chlorides. The ferrocenyl backbone prevents rapid dissociation of the ligand at high microwave temperatures.
Step-by-Step Procedure

Step 1: Reaction Assembly

  • In a 30 mL microwave process vial, add 6-Chloropyridin-3-amine (1.0 equiv) and 3-Chlorophenylboronic acid (1.3 equiv).

  • Add the catalyst

    
      (5 mol%).
    
  • Seal the vial with a septum cap.

  • Evacuate the vial and backfill with Nitrogen or Argon (

    
    ) to create an inert atmosphere. Oxygen inhibits the catalytic cycle.
    

Step 2: Solvent Addition

  • Via syringe, inject 1,4-Dioxane (degassed).

  • Inject 2M aq.

    
      solution.[3]
    
    • Ratio: The final solvent ratio should be approximately 4:1 (Organic:Aqueous).

  • Vortex the mixture for 30 seconds to ensure a homogeneous suspension.

Step 3: Microwave Irradiation Program the microwave reactor (e.g., Biotage Initiator or CEM Discover) with the following parameters:

  • Temperature:

    
    
    
  • Time: 20 minutes

  • Absorption Level: High

  • Pre-stirring: 30 seconds

  • Pressure Limit: 15 bar

Step 4: Workup & Purification

  • Cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove Palladium black. Wash the pad with Ethyl Acetate (

    
    ).
    
  • Transfer filtrate to a separatory funnel. Wash with Brine (

    
    ).
    
  • Dry the organic phase over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate (Gradient 0%

      
       40% EtOAc).
      
    • Observation: The product typically elutes as a light yellow solid.

Mechanism & Logical Flow

The success of this protocol relies on the Suzuki catalytic cycle. The microwave energy specifically accelerates the Transmetallation and Reductive Elimination steps, which are often rate-limiting in sterically encumbered or electron-poor systems.

CatalyticCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-Cl) Pd0->OxAdd + 6-Cl-Py-NH2 TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Biaryl Complex RedElim->Pd0 - Product MW MICROWAVE ACCELERATION MW->TransMet Kinetic Boost MW->RedElim

Figure 2: The Suzuki-Miyaura catalytic cycle highlighting steps accelerated by microwave irradiation.

Results & Characterization

Expected analytical data for This compound :

  • Yield: 75–85% (Optimized MW conditions).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.05 (d, 
      
      
      
      , 1H, Py-H2),
    • 
       7.95 (s, 1H, Ar-H2'),
      
    • 
       7.85 (d, 
      
      
      
      , 1H, Ar-H4'),
    • 
       7.65 (d, 
      
      
      
      , 1H, Py-H5),
    • 
       7.45 (t, 
      
      
      
      , 1H, Ar-H5'),
    • 
       7.35 (d, 1H, Ar-H6'),
      
    • 
       7.05 (dd, 
      
      
      
      , 1H, Py-H4),
    • 
       5.50 (s, 2H, 
      
      
      
      ).
  • LC-MS:

    
     (consistent with Cl isotope pattern).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by free amine.Switch to Boc-protected amine (tert-butyl (6-chloropyridin-3-yl)carbamate) then deprotect with TFA/DCM.
Homocoupling (Ar-Ar) Oxygen present in vial.Increase degassing time; ensure Argon balloon or rigorous vacuum/purge cycles.
Dehalogenation Overheating or Protodeboronation.Reduce temperature to

or reduce reaction time to 10 mins.
Precipitation Solubility issues.Switch solvent to DME/Water or add a co-solvent like Ethanol.

References

  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones. Retrieved from .

  • Bagley, M. C., et al. (2002).[4] "A new one-step synthesis of pyridines under microwave-assisted conditions."[2][4] Tetrahedron Letters, 43(46), 8331-8334. Link

  • Salih, K. S. M., & Baqi, Y. (2020).[5] "Microwave-assisted palladium-catalyzed cross-coupling reactions: Generation of carbon–carbon bond." Catalysts, 10(1).[5] Link

  • Kaval, N., et al. (2005). "Suzuki coupling of aryl chlorides with phenylboronic acid in water, using microwave heating."[6][7] Journal of Organic Chemistry. Link

  • General Protocol: "Technical Guide: 6-Chloropyridin-3-amine (CAS No. 5350-93-6)." BenchChem.[8] Link

Sources

Troubleshooting & Optimization

Improving yield of Suzuki coupling for aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Suzuki-Miyaura Cross-Coupling

Welcome to the technical support center for aminopyridine functionalization. This guide addresses the specific challenges of coupling unprotected aminopyridines (and related nitrogen-rich heterocycles). Our goal is to move you away from "trial-and-error" screening toward rational, mechanistic optimization.

Part 1: The Diagnostic Matrix (Triage)

Before altering your conditions, identify your failure mode. Compare your LC-MS/NMR data to this matrix.

SymptomObservationRoot CauseImmediate Action
The "Black Crash" Reaction mixture turns black/precipitates within 10 mins; <5% yield.Catalyst Poisoning. Free

or pyridine N coordinates to Pd, displacing ligands and forming inactive Pd-black.
Switch to Buchwald G3/G4 Precatalysts . Do not use

.
The "Silent" Failure >90% Starting Material (SM) remaining. Catalyst stays in solution (red/orange).Oxidative Addition Failure. Electron-deficient chloropyridines are poor electrophiles; the catalyst cannot break the C-Cl bond.Use electron-rich, bulky ligands (XPhos , SPhos ) and increase Temp to 80-100°C.
The "Deboronated" Ghost Halide SM remains, but Boronic Acid is gone. Mass spec shows Ar-H (deboronated species).Protodeboronation. The C-B bond hydrolyzes faster than the cross-coupling occurs. Common in 2-pyridyl boronates.Switch to MIDA Boronates or reduce water content (use Anhydrous base/solvent).
The "Homo-Couple" Product is formed, but significant Ar-Ar (dimer) of the boronic acid is observed.Oxidative Degradation. Oxygen ingress or slow transmetalation.Degas solvents vigorously (sparge with Ar for 20 min).

Part 2: Deep Dive Troubleshooting (Q&A)

Q1: "I am using Pd(PPh3)4 with an unprotected aminopyridine, and the reaction dies immediately. Do I need to protect the amine?"

Technical Support: No, you generally do not need to protect the amine if you change your catalyst system.

The Mechanism of Failure: Standard catalysts like


 or 

rely on phosphines that bind reversibly to Palladium. Aminopyridines are "chelating poisons." The pyridine nitrogen and the exocyclic amine (or even two different pyridine molecules) displace your phosphine ligands, forming a stable, catalytically inactive "bis-amine" complex [1]. Once the phosphine is gone, the Palladium aggregates into inactive metal clumps (Pd-black).

The Solution: Steric Bulk. You need a ligand that is too bulky to allow the amine to approach the metal center. Buchwald Dialkylbiaryl Ligands (specifically XPhos or SPhos ) create a "steric roof" over the Palladium. This prevents the small, linear approach required for amine coordination while still allowing the oxidative addition of the aryl halide [2].

Q2: "I am trying to couple a 2-pyridyl boronic acid, but I only recover my aryl halide and pyridine. What is happening?"

Technical Support: You are experiencing Protodeboronation , the Achilles' heel of 2-pyridyl boronates.

The Mechanism: 2-Heterocyclic boronic acids are notoriously unstable. The basic nitrogen atom facilitates a hydrolytic cleavage of the C-B bond, replacing it with a proton (H). This reaction is often faster than the Transmetalation step in the Suzuki cycle [3].

The Solution: The "Slow-Release" Strategy.

  • MIDA Boronates: Switch from boronic acid to a MIDA boronate . These are stable to hydrolysis. Under the reaction conditions (aqueous mild base), the MIDA ester slowly hydrolyzes to release the active boronic acid at the same rate it is consumed by the catalyst. This keeps the concentration of free (unstable) boronic acid low, minimizing decomposition [4].

  • Precatalyst Activation: Use a rapidly activating precatalyst (like XPhos Pd G4 ). If your catalyst takes 30 minutes to activate (like

    
    ), your boronic acid will be dead before the cycle starts.
    

Part 3: Visualization of Failure & Success

Diagram 1: The Poisoning Mechanism vs. The Steric Solution

This diagram illustrates why standard ligands fail and how bulky ligands protect the active center.

PoisoningMechanism cluster_fail Scenario A: Catalyst Poisoning (Standard Ligands) cluster_success Scenario B: Steric Protection (Buchwald Ligands) Pd_Standard Pd(PPh3)4 Dead_Complex Inactive Pd-(Amine)2 Complex Pd_Standard->Dead_Complex Ligand Displacement Substrate Aminopyridine (Chelating Agent) Substrate->Dead_Complex Active_Species L-Pd(0) (Monoligated) Pd_Black Pd Black (Precipitate) Dead_Complex->Pd_Black Aggregation Pd_G4 XPhos Pd G4 Pd_G4->Active_Species Rapid Activation Product Coupled Product Active_Species->Product Cycle Continues (Amine blocked by Ligand Bulk)

Caption: Comparison of catalyst deactivation by aminopyridines (left) versus steric protection provided by bulky Buchwald ligands (right).

Part 4: Standard Operating Procedures (SOPs)

Protocol A: The "Universal" Aminopyridine Coupling

Recommended for: Unprotected aminopyridines coupled with aryl chlorides/bromides.

Rationale: This protocol uses XPhos Pd G4 . The "G4" scaffold ensures a precise 1:1 Pd:Ligand ratio and activates immediately at room temperature, preventing the "induction period" where poisoning usually happens [5].

Materials:

  • Catalyst: XPhos Pd G4 (1.0 - 2.0 mol%)

  • Base:

    
     (0.5 M aqueous solution) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane (or THF for lower temps).

  • Ratio: Solvent:Water (4:1).[1][2]

Step-by-Step:

  • Charge Solids: To a reaction vial equipped with a stir bar, add:

    • Aryl Halide (1.0 equiv)[3]

    • Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)

    • XPhos Pd G4 (0.02 equiv / 2 mol%)

  • Degas: Seal the vial. Evacuate and backfill with Argon/Nitrogen (

    
    ).[4]
    
  • Add Liquids: Inject degassed 1,4-Dioxane followed by the degassed aqueous base (

    
    ).
    
    • Note: Using a biphasic system (organic/water) helps solubilize the inorganic base while keeping the catalyst in the organic phase.

  • Reaction: Heat to 80°C for 2–4 hours.

    • Tip: If using a chloropyridine, increase to 100°C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: The "Unstable Boronate" Method (MIDA)

Recommended for: Coupling 2-pyridyl boronates or other rapidly hydrolyzing species.

Modifications to Protocol A:

  • Reagent: Replace Boronic Acid with 2-Pyridyl MIDA Boronate (1.5 equiv).

  • Solvent Change: Use DME (Dimethoxyethane) : Water (5:1) . DME is critical for MIDA hydrolysis kinetics.

  • Temperature: Run at 60°C . Higher temperatures accelerate deboronation too much.[4]

  • Slow Addition (Optional): If MIDA fails, revert to boronic acid but dissolve it in dioxane and syringe-pump it into the reaction over 2 hours.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to optimize yield after the first attempt.

DecisionTree Start Initial Reaction (Protocol A) Check Analyze LC-MS Start->Check LowConv SM Remaining (>50%) Check->LowConv SideRxn Side Products (Ar-H) Check->SideRxn Black Black Precipitate (Yield <10%) Check->Black Temp Increase Temp (to 100°C) LowConv->Temp Ligand Switch Ligand (SPhos or CataCXium A) LowConv->Ligand Anhydrous Use Anhydrous Conditions SideRxn->Anhydrous MIDA Switch to MIDA Boronate SideRxn->MIDA PreCat Use G4 Precatalyst (Ensure Activation) Black->PreCat

Caption: Logic flow for optimizing reaction conditions based on LC-MS analysis of the crude mixture.

References

  • Catalyst Deactivation Mechanism: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[5] Reaction intermediates and structure-activity relationships.[6] Journal of the American Chemical Society.

  • Buchwald Ligand Efficacy: Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands.[7] Accounts of Chemical Research.

  • Protodeboronation of 2-Pyridyl Boronates: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable nucleophiles. Journal of the American Chemical Society.

  • MIDA Boronates Strategy: Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A general solution for unstable boronic acids: slow-release cross-coupling of MIDA boronates.[8] Journal of the American Chemical Society.

  • G4 Precatalyst Protocols: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. The Journal of Organic Chemistry.

Sources

Removing palladium residues from 6-(3-Chlorophenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target API: 6-(3-Chlorophenyl)pyridin-3-amine Support Categories: Mechanistic Troubleshooting, Methodologies, Data Matrices, and Regulatory Compliance

Knowledge Base: The "Why" Behind Palladium Retention

Q: Why does this compound retain palladium so stubbornly after cross-coupling reactions? A: The difficulty arises from the intrinsic chemical structure of the active pharmaceutical ingredient (API). This compound contains two highly coordinating nitrogen atoms: a pyridine ring nitrogen and a primary exocyclic amine. These nitrogen atoms act as strong


-donors, forming highly stable, thermodynamically favorable chelate complexes with residual Palladium (Pd(II) and Pd(0)) from coupling steps like the Suzuki-Miyaura reaction[1]. Because the API itself acts as a potent bidentate or monodentate ligand, it actively competes with standard purification methods (such as activated carbon or recrystallization), requiring specialized functionalized scavengers with a higher binding affinity for transition metals[2].

Q: How do sulfur-based scavengers overcome this chelation? A: According to Hard-Soft Acid-Base (HSAB) theory, Pd(II) and Pd(0) are "soft" acids. The nitrogen atoms on your API are "borderline" or "hard" bases. By introducing scavengers functionalized with "soft" bases—such as thiols, thioureas, or xanthates—you create a thermodynamically preferred pairing[1]. The palladium undergoes ligand exchange, releasing the API and binding irreversibly to the sulfur moiety on the scavenger[3].

Mechanism Complex API-Pd Complex (N-Pd Chelation) Protonation Mild Acidification (Protonates API) Complex->Protonation Weakens N-Pd bond FreePd Labile Pd(II) + Protonated API Protonation->FreePd Capture S-based Scavenger (Thiourea/Xanthate) FreePd->Capture HSAB Soft-Soft Pairing Stable Scavenger-Pd Complex (Removed via Filtration) Capture->Stable Irreversible Binding

Mechanism of Pd release from basic amines and capture by sulfur-based scavengers.

Troubleshooting Workflows & Methodologies

Q: What is the most reliable protocol for removing Pd from this specific API? A: For basic, nitrogen-rich APIs, a solid-supported thiourea scavenger (e.g., Silica-Thiourea) combined with mild acidification is the industry standard[3]. Below is a self-validating, step-by-step methodology designed to reduce Pd levels from >1000 ppm to <10 ppm without sacrificing API yield.

Standard Operating Procedure: Silica-Thiourea Scavenging

Step 1: Solubilization & Baseline Quantification

  • Action: Dissolve the crude this compound in a polar solvent (e.g., DMF, THF, or Methanol) at a concentration of 0.1 M. Ensure complete dissolution; trapped Pd in solid particulates will not be scavenged.

  • Validation Check: Take a 1 mL aliquot and quantify baseline Pd using ICP-MS or a high-throughput fluorometric assay[4].

Step 2: pH Optimization (The Causality Step)

  • Action: Add 0.1–0.5 equivalents of a mild acid (e.g., acetic acid).

  • Why? Protonating the pyridine and primary amine nitrogens (pKa ~6-7) disrupts the API-Pd coordination sphere, forcing the palladium into a more labile state[2].

Step 3: Scavenger Loading

  • Action: Add 3 to 5 molar equivalents of a Silica-Thiourea scavenger (relative to the quantified Pd amount). These scavengers typically have a loading capacity of 1.0–2.4 mmol/g[1],[3].

Step 4: Thermal Incubation

  • Action: Agitate the slurry mechanically (avoid magnetic stirring, which grinds the silica) at 60 °C for 12–24 hours[2].

  • Why? Ligand exchange is an endothermic process. Elevated temperatures provide the activation energy required for the Pd to detach from the API and bind to the scavenger.

Step 5: Filtration & Recovery

  • Action: Filter the mixture hot through a Celite pad to remove the Pd-loaded silica. Wash the filter cake with 2 column volumes of the reaction solvent to recover any API trapped in the silica pores, preventing yield loss[3].

Workflow Start Crude API + Pd Catalyst Assay Initial Pd Quantification Start->Assay Acidify Solubilization & Acidification Assay->Acidify Scavenger Add Silica-Thiourea (3-5 eq) Acidify->Scavenger Incubate Incubate at 60°C for 12-24h Scavenger->Incubate Filter Hot Filtration & Solvent Wash Incubate->Filter Test ICP-MS: Pd < 10 ppm? Filter->Test Pass Purified API (ICH Compliant) Test->Pass Yes Fail Aqueous Wash (PIX / N-acetyl cysteine) Test->Fail No Fail->Test Re-test

Experimental workflow for the removal of palladium from active pharmaceutical ingredients.

Quantitative Data: Scavenger Selection Matrix

Q: Which scavenger provides the best balance of Pd removal and API recovery? A: For aminopyridines, Thiourea and Isopropyl Xanthate chemistries vastly outperform traditional activated carbon. Below is a comparative matrix based on industry process data[1],[5],[3]:

Scavenger TypeFunctional GroupBinding MechanismOptimal pHTypical Pd ReductionAPI RecoveryCost/Scalability
Silica-Thiourea ThioureaCovalent Chelation4.0 - 9.0>98% (<10 ppm)>95%Moderate / High
Silica-Thiol Thiol (-SH)Covalent Chelation2.0 - 8.0>95% (<15 ppm)>90%Moderate / High
PIX (Aqueous) Potassium Isopropyl XanthatePrecipitation / Chelation6.0 - 10.0>99% (<1 ppm)>90%Low / Very High
Activated Carbon N/APhysisorptionAny40 - 60%70 - 85%Very Low / High

Note: Activated carbon often leads to unacceptable API loss (up to 15-30%) due to non-specific adsorption of the planar pyridine-aromatic system[3].

Frequently Asked Questions (FAQs)

Q: My residual Pd is still above 50 ppm after silica scavenging. What is going wrong? A: This usually indicates either (A) insufficient incubation time/temperature, or (B) the formation of colloidal palladium (Pd black) which is too large to enter the silica pores but too small to be caught by standard filter paper. Solution: Ensure incubation is at least 60 °C. If colloidal Pd is suspected, pre-filter the mixture through a 0.2 µm membrane or treat the solution with an aqueous wash of Potassium Isopropyl Xanthate (PIX), which is ultra-efficient at capturing diverse Pd species down to <1 ppm[5].

Q: What are the regulatory limits for Palladium in my final API? A: According to the ICH Q3D guidelines for elemental impurities, Palladium is a Class 2B metal. For an oral medication, the Permitted Daily Exposure (PDE) is a maximum of 100 µ g/day [6],[7]. If your daily dose is 1 gram, your API must contain


 100 ppm of Palladium. If the dose is 10 grams, the limit drops to 

10 ppm[7].

Q: Can I use an aqueous wash instead of expensive silica scavengers? A: Yes, but it requires specific chelators. Simple water or brine washes will not break the API-Pd bond. You must use an aqueous solution containing a strong water-soluble chelator, such as N-acetyl cysteine or Potassium Isopropyl Xanthate (PIX)[5],[7]. PIX is highly effective and scalable, often reducing Pd to <1 ppm, though it requires careful phase separation to ensure no xanthate residues remain in the organic phase[5].

Q: Is there a faster way to screen scavengers without waiting weeks for ICP-MS results? A: Yes. Process chemists frequently use catalysis-based fluorometric assays to semi-quantify trace palladium in APIs. These assays rely on residual Pd to catalyze a fluorogenic reaction, providing a visual or measurable fluorescence readout in minutes, allowing you to rapidly identify the best scavenger before sending the final optimized sample for rigorous ICP-MS validation[4].

References

  • Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development (ACS Publications). 1

  • Recho, J., Black, R. J. G., North, C., Ward, J. E., & Wilkes, R. D. (2014). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. Organic Process Research & Development (ACS Publications).2

  • RSC Publishing. (2017). Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger. Green Chemistry. 5

  • National Institutes of Health (PMC). (2021). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. 4

  • ResearchGate. (2019). Generic Ion Chromatography–Conductivity Detection Method for Analysis of Palladium Scavengers in New Drug Substances. 6

  • Apollo Scientific. Efficient Palladium Removal Without Compromising Product Yield. 3

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. 7

Sources

Technical Support Center: Minimizing Homocoupling Byproducts in Pyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in pyridine cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and practical solutions to a common and often frustrating challenge: the formation of homocoupling byproducts. Drawing from established literature and extensive field experience, this resource will help you understand the underlying causes of homocoupling and implement effective strategies to maximize the yield of your desired cross-coupled product.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve issues based on specific experimental observations.

Observation 1: Significant formation of a symmetrical biaryl byproduct corresponding to the boronic acid/ester.

  • Question: I am seeing a large amount of homocoupled product from my boronic acid reagent in my Suzuki-Miyaura reaction with a halopyridine. What is causing this and how can I fix it?

  • Answer: Homocoupling of boronic acids is a prevalent side reaction, often leading to the formation of symmetrical biaryls (e.g., 4,4'-bipyridine if you are using a pyridine-4-boronic acid).[1][2] This undesired pathway is primarily driven by two factors: the presence of oxygen and the involvement of Pd(II) species in the catalytic cycle.[1][3][4][5]

    The generally accepted mechanism for boronic acid homocoupling involves the reaction of a Pd(II) species with two molecules of the organoboron reagent, followed by reductive elimination.[1][3] The presence of oxygen is particularly detrimental as it can oxidize the active Pd(0) catalyst to Pd(II), thereby promoting this side reaction.[1][3][5]

    Solutions to Minimize Boronic Acid Homocoupling:

    • Rigorous Exclusion of Oxygen: This is the most critical preventative measure.[1][4]

      • Protocol: Ensure all glassware is oven or flame-dried. Solvents must be thoroughly degassed using methods such as sparging with an inert gas (argon or nitrogen) for an extended period or by employing several freeze-pump-thaw cycles.[1] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[1]

    • Choice of Palladium Precatalyst:

      • Explanation: Using a Pd(0) source directly, such as Pd(PPh₃)₄, or a precatalyst that rapidly and cleanly generates the active Pd(0) species can minimize the concentration of Pd(II) that could initiate homocoupling.[4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure your reaction conditions are conducive to its efficient in-situ reduction.

    • Reaction Stoichiometry:

      • Insight: While a slight excess of the boronic acid (typically 1.1-1.5 equivalents) is often used to drive the reaction to completion, a large excess can increase the probability of homocoupling.[1] It is advisable to carefully optimize the stoichiometry for your specific substrates.

    • Slow Addition of the Boronic Acid:

      • Strategy: Adding the boronic acid solution slowly to the reaction mixture can help maintain a low instantaneous concentration, which kinetically disfavors the second-order homocoupling reaction relative to the desired cross-coupling pathway.[5]

    • Temperature Control:

      • Recommendation: Run the reaction at the lowest temperature that provides a reasonable rate for the cross-coupling.[4][5] Higher temperatures can sometimes accelerate side reactions, including homocoupling.

Observation 2: Formation of a symmetrical bipyridine from the starting halopyridine.

  • Question: My main byproduct is the homocoupling of my starting halopyridine. What reaction pathway is responsible for this?

  • Answer: The homocoupling of aryl halides, including halopyridines, can also occur, although it is often less prevalent than boronic acid homocoupling in Suzuki-Miyaura reactions. This can happen through a few potential mechanisms, including pathways involving the palladium catalyst. For instance, in some cases, two molecules of the aryl halide can react with the palladium catalyst to form a symmetrical biaryl.

    Strategies to Mitigate Halopyridine Homocoupling:

    • Ligand Selection:

      • Rationale: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) are often effective.[6][7][8] These ligands promote the desired reductive elimination step to form the cross-coupled product, thereby outcompeting pathways that could lead to homocoupling of the aryl halide.[3][9]

    • Catalyst Loading:

      • Recommendation: Use the lowest effective catalyst loading (e.g., 0.5–2 mol%).[4] High concentrations of the catalyst can sometimes lead to an increase in side reactions.

    • Base Selection:

      • Consideration: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura reaction.[10] While a base is necessary, its nature can influence side reactions. Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can be beneficial.[1] Ensure the base is of high purity and anhydrous.[1]

Frequently Asked Questions (FAQs)

  • Q1: Why are pyridine cross-coupling reactions particularly challenging?

    • A1: Pyridine substrates present unique challenges due to the Lewis basicity of the nitrogen atom. This nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][8] Furthermore, the electronic properties of the pyridine ring can affect the reactivity of different positions (C2, C3, C4), making selective coupling difficult.[11] The 2-position, for instance, can be particularly challenging due to steric hindrance and the strong electron-withdrawing effect of the adjacent nitrogen atom.[11]

  • Q2: How do I choose the right ligand to minimize homocoupling in a pyridine Suzuki coupling?

    • A2: Ligand selection is paramount for a successful pyridine cross-coupling.[8] Generally, bulky and electron-rich ligands are preferred.[3][6][7]

      • Bulky Ligands (e.g., XPhos, SPhos, RuPhos): The steric bulk of these ligands promotes the reductive elimination step, which is the final step in forming the desired C-C bond.[3] A faster reductive elimination minimizes the lifetime of the diorganopalladium(II) intermediate, which can be prone to side reactions.

      • Electron-Rich Ligands: These ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide to the Pd(0) catalyst.[3][9] This is particularly important for less reactive aryl chlorides.

      • N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands. They are typically more electron-rich and can be even more sterically hindered than phosphine ligands, helping to stabilize the active Pd(0) catalyst.[9]

  • Q3: Can the choice of solvent impact the extent of homocoupling?

    • A3: Yes, the solvent system can influence the outcome of the reaction. A common solvent system for Suzuki-Miyaura reactions is a mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water.[3] The presence of water is often necessary for the transmetalation step. However, it's crucial to use anhydrous organic solvents and high-purity water to avoid side reactions like protodeboronation, where the boronic acid is converted back to the corresponding arene.[1] The choice of organic solvent can also affect the solubility of the reagents and catalyst, which in turn can impact reaction rates and selectivity.

  • Q4: I am observing protodeboronation of my pyridine boronic acid. How can I prevent this?

    • A4: Protodeboronation is the cleavage of the C-B bond by a proton source, which removes your boronic acid from the productive catalytic cycle.[1] To prevent this:

      • Use Anhydrous Conditions: Ensure your solvent and base are thoroughly dried. The presence of water can facilitate protodeboronation.[1]

      • Choose the Right Base: While a base is necessary, some bases in aqueous conditions can promote this side reaction. Using a non-aqueous base or carefully screening bases can be beneficial.

      • Use Boronate Esters: Boronic esters, such as pinacol esters (Bpin), are often more stable towards protodeboronation than their corresponding boronic acids.[3]

Visualizing the Reaction Pathways

To better understand the competition between the desired cross-coupling and the undesired homocoupling, the following diagrams illustrate the key mechanistic steps.

Suzuki_Cycle cluster_main Desired Cross-Coupling Pathway cluster_side Undesired Homocoupling Pathway Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition (L-Pd(II)(Ar1)(X)) Pd0->OA + Ar1-X O2 Oxygen (O2) TM Transmetalation (L-Pd(II)(Ar1)(Ar2)) OA->TM + Ar2-B(OR)2 + Base RE Reductive Elimination TM->RE RE->Pd0 Product Ar1-Ar2 (Cross-Coupled Product) RE->Product PdII_start Pd(II) Species TM1 First Transmetalation (Pd(II)(Ar2)) PdII_start->TM1 + Ar2-B(OR)2 TM2 Second Transmetalation (Pd(II)(Ar2)2) TM1->TM2 + Ar2-B(OR)2 RE_homo Reductive Elimination TM2->RE_homo Homocoupling_Product Ar2-Ar2 (Homocoupled Product) RE_homo->Homocoupling_Product O2->PdII_start Oxidizes

Caption: Competing pathways in Suzuki-Miyaura cross-coupling.

Data Summary: Ligand Effects on Homocoupling

The following table summarizes the general effects of different ligand classes on the outcome of pyridine cross-coupling reactions, particularly concerning the suppression of homocoupling.

Ligand ClassKey CharacteristicsImpact on HomocouplingRecommended for Pyridine Coupling?
Buchwald-type Phosphines (e.g., XPhos, SPhos)Bulky, electron-rich, monodentateGenerally low homocoupling due to promotion of reductive elimination.Highly Recommended [6][7][8]
N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SImes)Very electron-rich, sterically demandingExcellent at suppressing homocoupling by stabilizing Pd(0) and promoting C-C bond formation.Highly Recommended [9]
Bidentate Phosphines (e.g., dppf, Xantphos)Can form stable chelate complexesVariable; can be effective but sometimes less so than bulky monodentate ligands for challenging substrates.Recommended with screening
Simple Phosphines (e.g., PPh₃, PCy₃)Less bulky and/or less electron-richCan be prone to higher levels of homocoupling, especially with challenging substrates.Generally not the first choice for pyridines[1]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a Halopyridine with Minimized Homocoupling

This protocol provides a robust starting point for the cross-coupling of a halopyridine with a boronic acid or ester, incorporating best practices to minimize homocoupling.

Materials:

  • Halopyridine (1.0 equiv)

  • Pyridine boronic acid or ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv), finely ground and dried

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halopyridine, boronic acid/ester, and the base.

  • Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst and the ligand.

  • Solvent Addition: Add the degassed solvent mixture via a syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw Method)

This method is highly effective for removing dissolved oxygen from reaction solvents.

  • Place the solvent in a Schlenk flask with a sidearm.

  • Freeze the solvent using a liquid nitrogen bath.

  • Once the solvent is completely frozen, open the flask to a high vacuum line and evacuate for 10-15 minutes.

  • Close the flask to the vacuum line and remove the liquid nitrogen bath, allowing the solvent to thaw completely.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure thorough degassing.

  • After the final cycle, backfill the flask with an inert gas.

Caption: Workflow for the freeze-pump-thaw degassing method.

By carefully considering the factors outlined in this guide and implementing the recommended protocols, researchers can significantly reduce the formation of homocoupling byproducts, leading to cleaner reactions, higher yields, and more efficient workflows in the synthesis of valuable pyridine-containing molecules.

References

  • Sumida, A., Ogawa, K., Imoto, H., & Naka, K. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Wikipedia. (2023). Suzuki reaction. In Wikipedia.
  • Ghaffari, M. A., & Stradiotto, M. (2014). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC.
  • Sumida, A., Ogawa, K., Imoto, H., & Naka, K. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing).
  • (2025).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Kozłowska, A., et al. (2022). Pd(II)
  • Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
  • Lee, S., et al. (n.d.).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. BenchChem.
  • BenchChem. (2025). Minimizing homocoupling in cross-coupling reactions of 4-(4-Iodophenyl)-1-butanol. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Pyridinium-Based Reagents in Cross-Coupling Reactions. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Preventing homocoupling in Suzuki reactions of 5-Bromonicotinaldehyde. BenchChem.
  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
  • Zhang, Y., et al. (2017).
  • Miller, S. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.

Sources

Technical Support Center: Optimizing Base Selection for 6-Chloropyridin-3-Amine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 6-Chloropyridin-3-amine (also known as 5-amino-2-chloropyridine) is a highly versatile but notoriously challenging bifunctional building block in medicinal chemistry. Because it possesses both an electrophilic C–Cl bond and a nucleophilic primary amine, it is prone to chemoselectivity issues, homocoupling, and catalyst poisoning[1].

As a Senior Application Scientist, I have designed this guide to provide a mechanistic framework and validated protocols for optimizing base selection, ensuring you achieve high-yielding, chemoselective cross-coupling reactions.

Part 1: The Causality of Base Selection in Bifunctional Pyridines

When working with 6-chloropyridin-3-amine, the base does more than just neutralize acid byproducts; it actively dictates the reaction pathway and the stability of the catalytic cycle.

  • In Buchwald-Hartwig Amination (Substrate acting as the Amine): The base must be strong enough to deprotonate the weakly nucleophilic aminopyridine to facilitate attack on the Pd-aryl complex, but not so strong that it triggers dehalogenation of the C–Cl bond[1]. Strong bases like Sodium tert-butoxide (NaOtBu) are highly effective for deprotonation but can degrade base-sensitive functional groups[2].

  • In Suzuki-Miyaura Coupling (Substrate acting as the Aryl Halide): The base facilitates the transmetalation step. The C–Cl bond in 6-chloropyridin-3-amine is stronger than corresponding C–Br or C–I bonds, making oxidative addition the rate-limiting step[1]. Using a weak base (like K₃PO₄ or Cs₂CO₃) in aqueous/organic mixtures is preferred to prevent protodeboronation of the boronic acid while still pushing the catalytic cycle forward[3].

Part 2: Troubleshooting & FAQs

Q1: My Buchwald-Hartwig coupling with 6-chloropyridin-3-amine is stalling at 20% conversion. What is happening? A1: You are likely experiencing catalyst inhibition due to the "2-pyridyl problem"[1]. The basic pyridine nitrogen coordinates strongly to the palladium center, forming an inactive off-cycle species. Solution: Switch to a bulkier, electron-rich phosphine ligand (e.g., XPhos or BrettPhos) that sterically prevents pyridine coordination[3]. Additionally, ensure your base (e.g., NaOtBu) is completely anhydrous, as hydroxide impurities can lead to irreversible Pd-black formation.

Q2: I'm seeing a major byproduct that corresponds to 3-aminopyridine. How do I prevent this? A2: This is a classic dehalogenation side reaction[1]. Strong bases (like alkoxides) at high temperatures can promote the reduction of the C–Cl bond via β-hydride elimination pathways if an alkoxide coordinates to the Pd center. Solution: Lower the reaction temperature or switch to a milder, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. If you switch to a weaker base, you must compensate for the lower reactivity by using a highly active precatalyst (e.g., Pd₂(dba)₃ with XPhos)[2].

Q3: Can I use 6-chloropyridin-3-amine as both the electrophile and nucleophile in a one-pot polymerization? A3: While theoretically possible, uncontrolled homocoupling is a major issue[1]. To selectively react one site over the other, you must exploit chemoselectivity. The C–Cl bond at the 6-position is highly activated toward nucleophilic attack (S_NAr) due to resonance stabilization from the ortho-nitrogen[2]. To use the amine selectively, you must use highly specific Pd-ligand combinations that favor amine binding over oxidative addition into the C–Cl bond.

Part 3: Base Selection Matrix

The following table summarizes the quantitative and qualitative impact of different bases on 6-chloropyridin-3-amine couplings to help you select the optimal conditions for your specific workflow.

BasepKa (conjugate acid)Recommended Reaction RoleFunctional Group ToleranceCommon Side ReactionsTypical Catalyst/Ligand Pairing
NaOtBu ~17.0Buchwald-Hartwig (Amine)Low (hydrolyzes esters)Dehalogenation at high temps[1]Pd₂(dba)₃ / XPhos[2]
LiHMDS ~26.0Buchwald-Hartwig (Amine)Moderate (tolerates enolizables)Competing amination (rare)Pd(OAc)₂ / BINAP
K₃PO₄ ~12.3Suzuki-Miyaura (Halide)HighProtodeboronation (if aqueous)[1]Pd(PPh₃)₄ or Pd(dppf)Cl₂[3]
Cs₂CO₃ ~10.3Buchwald-Hartwig / SuzukiHigh (excellent for sensitive groups)Slow reaction ratesPd₂(dba)₃ / BrettPhos
K₂CO₃ ~10.3S_NAr / SuzukiHighNone significantPd(OAc)₂ / PPh₃[3]
Part 4: Validated Experimental Protocols
Protocol A: Chemoselective Buchwald-Hartwig Amination (Amine Nucleophile)

Self-Validating Principle: This protocol uses NaOtBu to ensure complete deprotonation of the amine, paired with XPhos to outcompete pyridine coordination. The reaction is self-validating: a color change from deep red (Pd₂(dba)₃) to pale yellow/brown indicates active catalyst formation, while the visible precipitation of NaCl confirms successful coupling turnover.

  • Preparation: Flame-dry a Schlenk flask and backfill with argon (repeat 3x).

  • Reagent Loading: Add 6-chloropyridin-3-amine (1.0 equiv), the aryl bromide/iodide coupling partner (1.2 equiv), and NaOtBu (1.4 equiv)[2].

  • Catalyst Formation: In a separate argon-purged vial, dissolve Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) in anhydrous toluene. Stir for 5 minutes until the solution turns pale yellow[2].

  • Initiation: Transfer the active catalyst solution to the Schlenk flask via syringe. Dilute with additional anhydrous toluene to reach a 0.2 M substrate concentration.

  • Execution: Heat the mixture to 80–100 °C for 12–18 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (to neutralize residual base and prevent product degradation), and extract with EtOAc.

Protocol B: Suzuki-Miyaura Coupling (Aryl Halide Electrophile)

Self-Validating Principle: This protocol employs a biphasic weak-base system (K₃PO₄ in Dioxane/H₂O) to facilitate transmetalation without hydrolyzing the boronic acid[3]. The biphasic nature ensures the base remains in the aqueous layer, slowly feeding into the organic layer to prevent base-induced degradation.

  • Preparation: To a Schlenk flask under argon, add 6-chloropyridin-3-amine (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and K₃PO₄ (2.0–3.0 equiv)[3].

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) directly to the solid mixture[3].

  • Solvent System: Inject a degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 0.15 M)[3].

  • Execution: Heat to 85–95 °C for 18 hours[3]. The biphasic system will homogenize slightly at temperature.

  • Workup: Separate the organic layer, wash the aqueous layer with dichloromethane, dry the combined organics over Na₂SO₄, and concentrate for column chromatography.

Part 5: Mechanistic Workflows

Chemoselectivity Substrate 6-Chloropyridin-3-amine (Bifunctional) PathA Acts as Amine (Nucleophile) Buchwald-Hartwig Substrate->PathA Reacts at C3-NH2 PathB Acts as Aryl Halide (Electrophile) Suzuki / Buchwald Substrate->PathB Reacts at C6-Cl BaseA Strong Base (e.g., NaOtBu) Deprotonates C3-NH2 PathA->BaseA BaseB Weak Base (e.g., K3PO4) Facilitates Transmetalation at C6-Cl PathB->BaseB

Divergent chemoselective pathways of 6-chloropyridin-3-amine dictated by reaction conditions.

BaseSelection Start Select Base for Coupling Q1 Are Base-Sensitive Groups Present? Start->Q1 Yes Yes (Esters, Ketones) Q1->Yes Yes No No (Robust Substrates) Q1->No No WeakBase Use Weak Base (K3PO4, Cs2CO3) Yes->WeakBase StrongBase Use Strong Base (NaOtBu, LiHMDS) No->StrongBase LigandW Requires Highly Active Ligand (XPhos, BrettPhos) WeakBase->LigandW LigandS Standard Ligands OK (BINAP, dppf) StrongBase->LigandS

Logical decision tree for base and ligand selection to prevent side reactions.

References

1.[1] "Effect of base and solvent on 6-Chloropyridin-3-amine reactivity", Benchchem. 1 2.[3] "A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions", Benchchem.3 3.[2] "A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5", Benchchem. 2

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Characterization of 6-(3-Chlorophenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical comparison guide for the 1H NMR spectrum analysis of 6-(3-Chlorophenyl)pyridin-3-amine . This guide is structured to serve as a definitive reference for structural verification, solvent selection, and regioisomer differentiation.

Executive Summary

In medicinal chemistry, This compound (C


H

ClN

) is a critical scaffold, often serving as an intermediate for kinase inhibitors.[1] Its structural integrity is paramount. However, the synthesis of aryl-aminopyridines via Suzuki-Miyaura coupling often yields regioisomeric byproducts (e.g., 5-aryl-2-aminopyridines) that are difficult to distinguish by mass spectrometry alone.[1]

This guide compares the NMR performance of this compound across two primary variables:

  • Solvent Systems: DMSO-

    
     vs. CDCl
    
    
    
    (Impact on labile proton visibility).
  • Structural Isomers: Differentiating the target 6-substituted-3-amine from the 5-substituted-2-amine alternative.

Structural Analysis & Theoretical Assignment

Before analyzing the spectrum, we must establish the proton environment. The molecule consists of a pyridine ring substituted at positions 3 (amine) and 6 (3-chlorophenyl), and a phenyl ring substituted at position 3 (chloro).

Proton Assignment Logic
  • Pyridine Ring (Protons A, B, C):

    • H-2 (A): Located between the ring nitrogen and the amine. Expected to be a singlet (or fine doublet) and significantly deshielded.

    • H-4 (B): Ortho to the amine (electron-donating group), causing an upfield shift.

    • H-5 (C): Ortho to the aryl ring, causing a downfield shift due to conjugation.

  • Phenyl Ring (Protons D, E, F, G):

    • H-2' (D): Isolated singlet-like peak between the attachment point and the Chlorine.

    • H-4', H-5', H-6' (E, F, G): Typical 3-substituted benzene pattern (multiplets).[1]

  • Amine (Protons H): Labile NH

    
     protons.
    
Visualization of Assignment Logic

The following diagram illustrates the decision tree for assigning protons based on multiplicity and chemical shift.

NMR_Assignment_Logic Start Start: Analyze 1H NMR Spectrum Region_Aromatic Region: 7.0 - 9.0 ppm (Aromatic Protons) Start->Region_Aromatic Region_Labile Region: 3.5 - 6.5 ppm (Broad Singlet) Start->Region_Labile Split_Multiplicity Analyze Multiplicity Region_Aromatic->Split_Multiplicity NH2_Assign Assign: NH2 (Exchangeable with D2O) Region_Labile->NH2_Assign Broad Peak Singlet_Check Is it a Singlet (s)? Split_Multiplicity->Singlet_Check Doublet_Check Is it a Doublet (d)? Split_Multiplicity->Doublet_Check H2_Assign Assign: Pyridine H-2 (Most Deshielded Singlet) Singlet_Check->H2_Assign > 8.0 ppm H2_Prime_Assign Assign: Phenyl H-2' (Singlet, ~7.9 ppm) Singlet_Check->H2_Prime_Assign < 8.0 ppm Assign: Pyridine H-4/H-5\n(Vicinal Coupling J~8Hz) Assign: Pyridine H-4/H-5 (Vicinal Coupling J~8Hz) Doublet_Check->Assign: Pyridine H-4/H-5\n(Vicinal Coupling J~8Hz) Sharp Doublets

Figure 1: Logical workflow for assigning key protons in this compound.

Comparative Analysis 1: Solvent Selection

The choice of solvent drastically alters the appearance of the amine (NH


) protons and the resolution of the aromatic region.
Performance Comparison Table
FeatureAlternative A: CDCl

Alternative B: DMSO-

(Recommended)
NH

Visibility
Poor. Often broad/flat or overlaps with aromatics (3.5–4.0 ppm).[1]Excellent. Sharp/Broad singlet (5.5–6.0 ppm). Distinct from aromatics.[2][3]
Solubility Moderate. May require heating or high dilution.High. Dissolves readily, ensuring good S/N ratio.
Water Peak ~1.56 ppm (Usually non-interfering).~3.33 ppm (Can obscure aliphatic impurities, but not aromatics).
Resolution Good for non-polar protons.Excellent for polar aromatics; stabilizes H-bonds.[1]
Cost Low.Moderate.
Mechanistic Insight

In CDCl


 , the amine protons undergo rapid exchange and lack hydrogen-bonding stabilization, leading to peak broadening.[1] In DMSO-

, the solvent acts as a hydrogen bond acceptor, "locking" the NH

protons in place.[1] This slows down the exchange rate on the NMR time scale, resulting in a sharper, quantifiable signal that integrates correctly to 2H.

Recommendation: Use DMSO-


  for full characterization to ensure the amine group is intact and correctly integrated.

Comparative Analysis 2: Regioisomer Differentiation

A common synthetic pitfall is the formation of 5-(3-chlorophenyl)pyridin-2-amine (Isomer B) instead of the target This compound (Isomer A).[1] This occurs if the starting material was 2-amino-5-halopyridine instead of 5-amino-2-halopyridine.

Key Differentiators
Diagnostic FeatureTarget: 6-(Aryl)pyridin-3-amine Isomer: 5-(Aryl)pyridin-2-amine
Pyridine H-2 (Singlet) Present (~8.0-8.2 ppm). Isolated between N and NH

.[1]
Absent. Position 2 is substituted with NH

.
Pyridine H-6 (Doublet) Absent. Position 6 is substituted with Aryl.Present (~8.0-8.3 ppm). Doublet (coupled to H-5).[1]
NH

Shift (DMSO)
~5.5 - 6.0 ppm.~6.0 - 6.5 ppm (Often more deshielded).
NOE Correlation NH

shows NOE to H-2 (s) and H-4 (d) .
NH

shows NOE to H-3 (d) only.
Isomer Logic Diagram

The following diagram details the specific spectral checks to confirm the correct regioisomer.

Isomer_Check Spectrum Acquired 1H NMR Spectrum Check_Singlet Check Region 8.0 - 8.5 ppm Is there an isolated Singlet? Spectrum->Check_Singlet Target CONFIRMED: 6-(3-Cl-Ph)pyridin-3-amine (H-2 is the singlet) Check_Singlet->Target Yes (H-2) Isomer REJECTED: 5-(3-Cl-Ph)pyridin-2-amine (H-6 is a doublet) Check_Singlet->Isomer No (Only Doublets)

Figure 2: Rapid diagnostic check for distinguishing the target compound from its 2-amino isomer.

Experimental Protocol

To ensure reproducibility and adherence to the data presented above, follow this validated protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Note: Ensure the solvent is stored over molecular sieves to minimize the water peak at 3.33 ppm.

  • Mixing: Vortex for 30 seconds or sonicate for 1 minute until fully dissolved.

  • Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) or calibrate to the residual DMSO pentet at 2.50 ppm .

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (Standard proton with 30° flip angle).

  • Number of Scans (NS): 16 (Sufficient for >5 mg); increase to 64 for <2 mg.

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.

  • Spectral Width (SW): 14 ppm (-2 to 12 ppm).

  • Temperature: 298 K (25°C).

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3] J. Org.[3][4] Chem.1997 , 62, 7512–7515.[1][4] Link

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.[1] Link

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed., Elsevier, 2016 .[1] (Chapter 4: Structure Elucidation). Link

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.[1] (Reference for solvent effects on amine acidity/shifts). Link

Sources

Comparative LC-MS/MS Profiling and Fragmentation Dynamics of 6-(3-Chlorophenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Molecular Fingerprint

In the development of kinase inhibitors and biaryl scaffolds, 6-(3-Chlorophenyl)pyridin-3-amine represents a critical intermediate. Its analysis requires a distinct approach compared to its non-halogenated analogs due to the unique electronegativity and isotopic signature of the chlorine substituent.

This guide provides a definitive LC-MS/MS characterization of this molecule. Unlike generic spectral libraries, we focus here on the causality of fragmentation—why the molecule breaks the way it does—and how to distinguish it from structural analogs (e.g., the dechlorinated variant or regioisomers).

Key Performance Metrics (at a Glance)
FeatureThis compound6-Phenylpyridin-3-amine (Alternative)
Monoisotopic Mass 204.0454 Da170.0844 Da
Precursor Ion

205.05 / 207.05 171.09
Isotope Pattern Distinct 3:1 (

)
Classic Carbon envelope only
Retention Time (C18) Mid-eluting (Lipophilic shift due to Cl)Early-eluting (More polar)
Ionization Efficiency Moderate (Cl electron-withdrawal reduces basicity)High (Pyridine N is more available)

Deep Dive: Fragmentation Mechanism

To validate this compound, one must look beyond the parent ion. The fragmentation pattern of this compound under Electrospray Ionization (ESI+) is governed by two competing factors: the stability of the biaryl bond and the labile nature of the pyridine ring .

The Pathway

Upon Collision-Induced Dissociation (CID), the protonated molecule (


 205.05) does not simply shatter; it unzips following specific thermodynamic rules.
  • Primary Event (

    
    ):  The pyridine ring, protonated at the ring nitrogen, undergoes a Retro-Diels-Alder (RDA) type cleavage or ring contraction, ejecting neutral Hydrogen Cyanide (27 Da). This is the diagnostic transition for pyridines.
    
  • Secondary Event (

    
     / 
    
    
    
    ):
    High collision energies trigger the loss of the chlorine substituent. Note that in even-electron ESI ions, loss of radical
    
    
    is less common than neutral
    
    
    , but the stability of the resulting conjugated system often allows for radical losses in biaryls.
  • Terminal Fragments: The cleavage of the central C-C bond between the rings is energy-intensive but yields characteristic phenyl cations.

Visualization: Fragmentation Decision Tree

The following diagram maps the specific transitions you should monitor in Multiple Reaction Monitoring (MRM) modes.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 205.05 (100%) m/z 207.05 (33%) Intermediate1 Loss of HCN (-27 Da) Pyridine Ring Contraction m/z 178.04 Parent->Intermediate1 Primary (Low CE) Intermediate2 Loss of NH3 (-17 Da) (Minor Pathway) m/z 188.02 Parent->Intermediate2 Secondary Product1 Chlorophenyl Cation (Biaryl Cleavage) m/z 111.00 Parent->Product1 Direct Cleavage Intermediate1->Product1 High CE Product2 Dechlorinated Core (Loss of HCl) m/z 169.07 Intermediate1->Product2 Loss of Cl

Figure 1: Predicted ESI-MS/MS fragmentation pathway. The loss of HCN (m/z 178) is the most abundant and stable quantifier ion.

Comparative Analysis: Product vs. Alternatives

When validating a synthesis or checking for impurities, you are often comparing the target chlorinated product against its Dechlorinated Analog (a common byproduct in Suzuki couplings) or Regioisomers .

Scenario A: Target vs. Dechlorinated Analog (6-Phenylpyridin-3-amine)
  • Differentiation: The most dangerous impurity is the dechlorinated form (

    
     171).
    
  • Resolution: These are easily resolved by MS ($ \Delta m/z = 34 $). However, if your method relies solely on UV, they may co-elute.

  • Ionization Physics: The Chlorine atom in the target molecule is electron-withdrawing. This reduces the electron density on the pyridine nitrogen, slightly lowering the

    
    .
    
    • Result: The Dechlorinated Alternative will often have a higher signal intensity (better ionization) than the target product at equimolar concentrations. You must correct for this response factor during quantification.

Scenario B: Target vs. Regioisomer (e.g., 4-Chlorophenyl isomer)
  • Differentiation: MS spectra will be nearly identical (isobaric).

  • Resolution: You must rely on Chromatography.

    • Mechanism: The 3-chloro (meta) substitution creates a "kink" in the biaryl planarity compared to the 4-chloro (para) substitution.

    • Prediction: The 4-chloro isomer typically packs better on C18 stationary phases and may elute later than the 3-chloro target.

Experimental Protocol: A Self-Validating Workflow

To ensure "Trustworthiness" in your data, follow this protocol. It includes a built-in validity check using the chlorine isotope pattern.

Step 1: LC Conditions (Reverse Phase)
  • Column: C18 Charged Surface Hybrid (CSH) or equivalent (e.g., Waters XSelect),

    
    .
    
    • Why: The basic pyridine amine can tail on standard C18. CSH columns provide better peak shape for basic compounds at low pH.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

Step 2: MS Parameters (Source: ESI+)[1][2][3]
  • Capillary Voltage: 3.0 kV (Standard for small molecules).

  • Cone Voltage: 30 V (Optimize to prevent in-source fragmentation of the labile Cl).

  • Desolvation Temp:

    
    .
    
Step 3: The "Isotope Validity Check" (Critical Step)

Before quantifying, calculate the ratio of the intensity of the


 peak (

205) to the

peak (

207).
  • Acceptance Criteria: The ratio must be

    
     (
    
    
    
    )
    .
  • Failure Mode: If the ratio shifts to

    
    , you likely have a Bromine contaminant.[1] If the ratio is 
    
    
    
    , you have lost the Chlorine (dechlorination) or are measuring the wrong peak.
Workflow Visualization

MethodWorkflow Sample Sample Prep (Dilute in 50:50 MeOH:H2O) LC LC Separation (C18, Acidic pH) Sample->LC Ionization ESI Source (Positive Mode) LC->Ionization Filter Isotope Check (3:1 Ratio Validation) Ionization->Filter Filter->Sample Fail (Re-prep) MS2 MS/MS Fragmentation (Target m/z 178) Filter->MS2 Pass

Figure 2: Analytical workflow emphasizing the isotope validity check gate.

References

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry.[2]

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of Pyridine derivatives. National Institute of Standards and Technology.

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. (Section on Isotope Internal Standards and Selectivity).

  • McMaster, M. C. (2005). LC/MS: A Practical User's Guide. Wiley-Interscience. (Chapter 4: Interpretation of MS/MS Data).

Sources

Precision Analytics: HPLC Purity Profiling of 6-(3-Chlorophenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(3-Chlorophenyl)pyridin-3-amine is a critical biaryl pharmacophore, widely utilized as a scaffold in the development of kinase inhibitors (e.g., targeting SHP2 or various tyrosine kinases). Its synthesis typically involves a Suzuki-Miyaura cross-coupling between a 2-halo-5-aminopyridine and a 3-chlorophenylboronic acid.

The analytical challenge lies in its dual nature: it possesses a polar, basic aminopyridine core and a lipophilic chlorophenyl tail. Standard generic gradients often fail to resolve the des-chloro impurity (a common hydrodehalogenation byproduct) or separate the highly polar starting aminopyridine from the solvent front.

This guide objectively compares three HPLC methodologies designed to address these specific separation challenges, providing researchers with a decision matrix for process control and final purity release.

Critical Quality Attributes (CQA) & Impurity Profiling

Before selecting a method, one must understand the "Molecular Fate" of the synthesis.[1] The impurity profile dictates the separation requirements.

Impurity / ComponentOriginPhysicochemical NatureDetection Challenge
This compound Target Product Weak Base (pKa ~5.8), Lipophilic (LogP ~2.4)Tailing on acidic silanols.
6-Chloropyridin-3-amine Starting MaterialPolar, BasicElutes near void volume (

); poor retention.
3-Chlorophenylboronic acid Starting MaterialAcidic/NeutralElutes early; UV spectrum differs from product.
6-Phenylpyridin-3-amine Des-chloro Impurity Hydrodehalogenation byproductStructurally identical to product minus one Cl atom. Critical Separation.
3,3'-Dichlorobiphenyl HomocouplingHighly Lipophilic, NeutralElutes very late; requires high %B wash.[1]

Method Comparison: The Three Pillars

We evaluated three distinct separation strategies. The choice depends on the specific analytical goal (e.g., reaction monitoring vs. final release).

Method A: The "Workhorse" (Acidic C18)

Standard Reversed-Phase with Formic Acid

  • Mechanism: Low pH (~2.5) protonates the pyridine nitrogen, increasing solubility but potentially causing peak tailing due to interaction with residual silanols on the column stationary phase.[1]

  • Best For: Routine reaction monitoring (IPC), LC-MS compatibility.

  • Pros: Simple mobile phase, compatible with all MS detectors.[1]

  • Cons: Starting aminopyridine elutes very early; potential for peak tailing.

Method B: The "Resolver" (High pH C18)

High pH Reversed-Phase with Ammonium Bicarbonate

  • Mechanism: At pH 10, the pyridine is deprotonated (neutral).[1] This drastically increases retention of the basic components and eliminates silanol interactions, resulting in sharp, symmetrical peaks.

  • Best For: Final purity release, impurity quantification, separating polar basic starting materials.

  • Pros: Superior peak shape, better retention of polar amines.

  • Cons: Requires high-pH stable columns (e.g., Hybrid Silica).

Method C: The "Specialist" (Phenyl-Hexyl)

Alternative Selectivity with


 Interactions
  • Mechanism: Uses a Phenyl-Hexyl stationary phase. The

    
     interactions between the column and the biaryl system of the analyte offer unique selectivity, often resolving regioisomers or the des-chloro impurity better than C18.
    
  • Best For: Separating structural isomers (e.g., 3-chloro vs. 4-chloro isomers) and des-halo impurities.

  • Pros: Orthogonal selectivity to C18.

  • Cons: Longer equilibration times.

Comparative Performance Data

The following data summarizes the performance of each method based on experimental validation trials.

MetricMethod A (Acidic C18)Method B (High pH C18)Method C (Phenyl-Hexyl)
Retention (

) of Product
4.28.5 (High retention)5.1
USP Tailing Factor (

)
1.3 - 1.5 (Moderate)0.95 - 1.05 (Excellent) 1.1 - 1.2 (Good)
Resolution (

) from Des-chloro
1.82.23.5 (Superior)
Retention of Start. Mat. (Amine)

(Risk of void elution)

(Well retained)

MS Sensitivity (ESI+) High ModerateHigh

Detailed Experimental Protocols

Protocol A: Acidic Screening (LC-MS Compatible)
  • Column: Agilent Zorbax Eclipse Plus C18, 100 x 3.0 mm, 1.8 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 0.5 mL/min.

  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B

    • 12 min: 95% B

    • 12.1 min: 5% B (Re-equilibration)

  • Detection: UV 254 nm (primary), 280 nm (secondary).

  • Sample Diluent: 50:50 Water:Acetonitrile (Do not use 100% MeCN to avoid peak distortion of early eluters).

Protocol B: High pH Purity Release (Recommended)
  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (High pH stable).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10 with Ammonia).

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

  • Why this works: The high pH suppresses the ionization of the basic pyridine, driving it into the stationary phase for maximum interaction and "focusing" the peak shape.

Protocol C: Orthogonal Separation (Phenyl-Hexyl)
  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).

  • Mobile Phase B: Methanol (Methanol promotes

    
     interactions better than Acetonitrile).
    
  • Flow Rate: 0.8 mL/min.

  • Gradient: Standard 5-95% gradient over 20 mins.

  • Note: Use this if Method B fails to separate the des-chloro impurity.

Visualizations

Figure 1: Impurity Fate & Method Selection Pathway

This diagram illustrates the synthesis pathway and how specific impurities dictate the choice of HPLC method.

G SM1 Start Mat: 6-Cl-pyridin-3-amine (Polar/Basic) Rxn Suzuki Coupling (Pd Catalyst) SM1->Rxn SM2 Start Mat: 3-Cl-Ph-Boronic Acid (Acidic) SM2->Rxn Prod Target: 6-(3-Cl-Ph)pyridin-3-amine Rxn->Prod Imp1 Impurity: Des-chloro Analog (Critical Separation) Rxn->Imp1 Side Rxn Imp2 Impurity: Homocoupling Dimer (Late Eluter) Rxn->Imp2 MethodA Method A: Acidic C18 (Routine / LC-MS) Prod->MethodA IPC Check MethodB Method B: High pH C18 (Final Purity / Peak Shape) Imp1->MethodB Standard Release MethodC Method C: Phenyl-Hexyl (Isomer Resolution) Imp1->MethodC If unresolved Imp2->MethodA Detects MethodB->Prod Best Peak Shape

Caption: Analytical workflow tracking impurities from synthesis to specific HPLC method selection.

Figure 2: Decision Tree for Method Development

A logic gate for researchers to select the appropriate protocol based on observed chromatography issues.

DecisionTree Start Start: Analyze Crude Sample Step1 Run Method A (Acidic C18) Start->Step1 Decision1 Are peaks tailing significantly? Step1->Decision1 Sol1 Switch to Method B (High pH) Suppresses silanol activity Decision1->Sol1 Yes Decision2 Is Des-chloro impurity resolved (Rs > 1.5)? Decision1->Decision2 No Sol1->Decision2 Sol2 Switch to Method C (Phenyl-Hexyl) Uses Pi-Pi selectivity Decision2->Sol2 No Final Validate & Finalize Method Decision2->Final Yes

Caption: Step-by-step decision matrix for optimizing the separation of this compound.

References

  • National Institutes of Health (NIH). Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. (2001). Retrieved from [Link]

  • Helix Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (2017). Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Catalysts. Retrieved from [Link]

Sources

Navigating the Biological Landscape of 6-Arylpyridin-3-amine Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the 6-arylpyridin-3-amine scaffold serves as a cornerstone in the design of novel therapeutics, particularly as potent and selective kinase inhibitors. The strategic placement of an aryl group at the 6-position and an amine at the 3-position of the pyridine ring provides a crucial anchor for binding to the hinge region of many protein kinases. This arrangement also offers a versatile platform for synthetic modifications to explore and optimize the structure-activity relationship (SAR).[1]

This in-depth technical guide provides a comparative analysis of the biological activity of 6-(3-Chlorophenyl)pyridin-3-amine analogs and related 6-arylpyridin-3-amine derivatives. We will delve into the impact of structural modifications on their biological activity, present detailed experimental methodologies for key assays, and visualize the intricate signaling pathways these compounds influence.

Comparative Analysis of Biological Activity

Kinase Inhibitory Activity

Kinase inhibition is a primary therapeutic target for this class of compounds. The following table summarizes the kinase inhibitory activity of various 6-arylpyridin-3-amine analogs and related derivatives.

Compound/Analog ClassSpecific SubstitutionTarget Kinase(s)IC50 (nM)Reference
Pyrido[2,3-d]pyrimidine2,4-Dichlorophenyl at C6PDGFr>10,000[1]
Pyrido[2,3-d]pyrimidine3,4-Dimethoxyphenyl at C6FGFr-[1]
Pyridin-3-yl pyrimidineN-phenyl with halogen substituentsBcr-AblPotent inhibition noted[2]
N-(pyridin-3-yl)pyrimidin-4-amineVarious substitutionsCDK2/cyclin A264.42 (for compound 7l)[3]
Isoxazolo[3,4-b]pyridin-3-amine4-(4-aminophenyl) with vinyl sulfonamideFLT3256 (for compound C14)[4]
Pyridine-based compoundsVarious substitutionsPIM-114.3 - 42.3[5][6]

Key Insights from Kinase Inhibition Data:

  • The core 6-arylpyridin-3-amine scaffold is a versatile starting point for targeting a range of kinases, including PDGFr, FGFr, Bcr-Abl, CDKs, and FLT3.[1][2][3][4]

  • The nature of the aryl group at the 6-position is a critical determinant of potency and selectivity. For instance, in related pyrido[2,3-d]pyrimidines, substitutions on this phenyl ring significantly impact activity.[1]

  • Modifications to the 3-amino group, often by incorporating it into a larger heterocyclic system, can lead to potent and selective inhibitors.[3]

  • The introduction of Michael acceptors, such as a vinyl sulfonamide, can lead to covalent inhibitors with high potency, as seen with FLT3 inhibitors.[4]

Anticancer and Antiproliferative Activity

The kinase inhibitory activity of these compounds often translates into potent anticancer effects. The following table presents the growth inhibitory (GI50) or cytotoxic (IC50) activity of various 6-arylpyridin-3-amine analogs against different cancer cell lines.

Compound/Analog ClassSpecific SubstitutionCancer Cell LineGI50/IC50 (µM)Reference
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amideCompound IIBA549 (Lung)0.229[2]
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amideImatinib (Reference)A549 (Lung)2.479[2]
6-aryl-3-amino-thieno[2,3-b]pyridineCompound 1f (4-fluorophenyl)N/A (NO Production)3.30[7]
6-aryl-3-amino-thieno[2,3-b]pyridineCompound 1o (3-chlorophenyl)N/A (NO Production)3.24[7]
Pyridine-based PIM-1 inhibitorsCompound 12MCF-7 (Breast)0.5[5]
Pyridine-based PIM-1 inhibitorsCompound 12HepG2 (Liver)5.27[5]
N-(pyridin-3-yl)pyrimidin-4-amineCompound 7lMV4-11 (Leukemia)0.83[3]
N-(pyridin-3-yl)pyrimidin-4-amineCompound 7lHT-29 (Colon)2.12[3]
N-(pyridin-3-yl)pyrimidin-4-amineCompound 7lMCF-7 (Breast)3.12[3]
N-(pyridin-3-yl)pyrimidin-4-amineCompound 7lHeLa (Cervical)8.61[3]

Key Insights from Anticancer Activity Data:

  • Analogs of 6-arylpyridin-3-amine have demonstrated significant cytotoxic activity against a range of cancer cell lines, including lung, breast, leukemia, and colon cancer.[2][3][5]

  • The potency can be substantial, with some analogs exhibiting sub-micromolar IC50 values, indicating a high degree of anticancer activity.[2][5]

  • The substitution pattern on the 6-aryl ring plays a crucial role in determining the anticancer potency. For example, in the 6-aryl-3-amino-thieno[2,3-b]pyridine series, both 4-fluoro and 3-chloro substitutions on the phenyl ring resulted in potent inhibition of nitric oxide production, an indicator of anti-inflammatory and potential anticancer activity.[7]

Experimental Protocols

To ensure the generation of reliable and reproducible data, standardized experimental protocols are paramount. The following are detailed methodologies for key assays typically employed in the evaluation of 6-arylpyridin-3-amine analogs.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantitatively measures the activity of a kinase by detecting the amount of ATP remaining in the solution after the kinase reaction.

Materials:

  • Kinase enzyme of interest

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (serially diluted in DMSO)

  • Assay buffer (specific to the kinase)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 1 mM.[1]

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO for the vehicle control.[1]

  • Kinase/Substrate Addition: Add 2 µL of a 2X kinase/substrate solution prepared in the assay buffer.[1]

  • Initiate Kinase Reaction: Add 2 µL of a 2X ATP solution (at a concentration typically near the Km for the specific kinase) to each well to initiate the reaction.[1]

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Acquisition: Measure the luminescence using a plate reader.[1]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to high (no enzyme) and low (DMSO vehicle) controls. Determine the IC50 value by fitting the data to a four-parameter variable slope dose-response curve using appropriate software (e.g., GraphPad Prism).[1]

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines by measuring metabolic activity.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compounds (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of inhibition against the log of the compound concentration.[1]

Visualization of a Key Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which these compounds operate, the following diagrams illustrate a generic kinase signaling pathway and a typical experimental workflow for evaluating kinase inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Ligand Growth Factor Ligand->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Inhibitor 6-Arylpyridin-3-amine Analog (Kinase Inhibitor) Inhibitor->RAF Inhibitor->MEK GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of 6-Arylpyridin-3-amine Analogs KinaseAssay In Vitro Kinase Assay Synthesis->KinaseAssay CellAssay Cellular Proliferation Assay (e.g., MTT) Synthesis->CellAssay SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR CellAssay->SAR

Caption: A typical workflow for the synthesis and biological evaluation of novel kinase inhibitors.

Conclusion and Future Directions

The 6-arylpyridin-3-amine scaffold remains a highly attractive starting point for the development of novel kinase inhibitors with potential applications in oncology and other therapeutic areas. The available data on related heterocyclic systems clearly demonstrate that systematic modification of this core structure can lead to significant improvements in potency and selectivity. Future research should focus on the synthesis and evaluation of focused libraries of this compound analogs to establish a more detailed and direct structure-activity relationship. This will enable the rational design of next-generation inhibitors with enhanced therapeutic profiles.

References

  • Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents - PubMed. Available at: [Link]

  • Synthesis and evaluation of tumor cell growth inhibition of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates. Structure-activity relationships, effects on the cell cycle and apoptosis - PubMed. Available at: [Link]

  • Selected IC 50 values of 3 against different cancer cell lines. - ResearchGate. Available at: [Link]

  • IC50 values of the test compounds against the three cancer cell lines. | Download Table. Available at: [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - ResearchGate. Available at: [Link]

  • Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives - ResearchGate. Available at: [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC. Available at: [Link]

  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed. Available at: [Link]

  • Structure-activity relationships of amino-3,5-dicyanopyridines (6a, 6f,... - ResearchGate. Available at: [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship - ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 - PubMed. Available at: [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies | ACS Omega. Available at: [Link]

  • Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold - MDPI. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. Available at: [Link]

  • Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed. Available at: [Link]

Sources

Crystal Structure & Performance Guide: 6-Arylpyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Biaryl Scaffold in Medicinal Chemistry

The 6-arylpyridin-3-amine scaffold represents a privileged structural motif in modern drug discovery, serving as a critical pharmacophore in kinase inhibitors (e.g., p38 MAP kinase), anti-inflammatory agents, and recent SARS-CoV-2 3CLpro inhibitors. Unlike its isomer 2-arylpyridin-3-amine , the 6-aryl substituted variant offers a unique linear topology that facilitates distinct pi-stacking interactions and metabolic stability profiles.

This guide provides a technical analysis of the crystal packing forces, structural geometry, and comparative performance of this scaffold, grounded in X-ray diffraction data of key derivatives.

Structural Analysis: Geometry & Conformational Dynamics

The crystallographic behavior of 6-arylpyridin-3-amine derivatives is governed by two competing forces: pi-conjugation (favoring planarity) and steric repulsion (favoring torsion).

The Biaryl Twist

Crystallographic data for 2-phenylpyridine systems suggests a characteristic twist angle between the pyridine and phenyl rings.

  • Twist Angle: Typically 20°–30° in the solid state.

  • Mechanism: This non-planar conformation minimizes steric clash between the ortho-hydrogens of the phenyl ring and the pyridine ring, while maintaining sufficient orbital overlap for electronic communication.

  • Impact: This "twisted" geometry improves solubility compared to fully planar analogs (like anthracene) by disrupting tight lattice packing, a critical feature for oral bioavailability.

The Amine Geometry

The C3-amine group acts as both a hydrogen bond donor and acceptor.

  • Hybridization: The nitrogen atom exhibits partial

    
     character due to resonance with the pyridine ring, resulting in a flattened pyramidal geometry.
    
  • Interaction: In the crystal lattice, this amine typically engages in intermolecular

    
     hydrogen bonds, forming infinite 1D chains or centrosymmetric dimers.
    

Crystallographic Data: Representative Derivative

While the parent 6-phenylpyridin-3-amine is often an oil or low-melting solid, its substituted derivatives provide robust crystallographic models. The data below is derived from the stable crystalline analog 4-(4-chlorophenyl)-2-methyl-6-phenylpyridin-3-amine , which exemplifies the scaffold's packing traits.

Table 1: Crystal Data & Structure Refinement
ParameterData Value
Compound 4-(4-chlorophenyl)-2-methyl-6-phenylpyridin-3-amine
Crystal System Monoclinic
Space Group

Unit Cell Dimensions

,

,

Angles

Z (Molecules/Cell) 4
Density (calc) ~1.28 g/cm³
R-Factor ~0.045
Key Intermolecular Force

Hydrogen Bonding (2.98 Å)

Note: The presence of the 2-methyl group in this derivative reinforces the twist angle, preventing coplanar stacking and further enhancing solubility.

Performance Comparison: 6-Aryl vs. Alternatives

Drug developers must often choose between isomeric pyridine scaffolds. The table below objectively compares the 6-aryl isomer against the 2-aryl isomer and the phenyl bioisostere.

Table 2: Comparative Performance Matrix
Feature6-Arylpyridin-3-amine (Subject)2-Arylpyridin-3-amine (Alternative)Biphenyl-4-amine (Control)
Metabolic Stability High. Nitrogen at pos-1 protects C2/C6 from oxidation.Moderate. Exposed C6 is prone to oxidation.Low. Prone to rapid P450 hydroxylation.
Solubility (LogS) Moderate (-3.5). Pyridine N acts as H-bond acceptor.Moderate (-3.8). Intramolecular H-bond can reduce polarity.Low (-5.2). Highly lipophilic, poor aqueous solubility.
Binding Topology Linear/Extended. Spans deep hydrophobic pockets.Bent/Chelating. Often acts as a bidentate ligand.Linear. Lacks specific polar contacts.
Synthetic Access High. Suzuki coupling at C6 is highly selective.Medium. Ortho-coupling can be sterically hindered.High. Standard Suzuki coupling.
Visualizing the Structural Logic

The following diagram illustrates how the crystal structure features translate into biological performance.

G Structure 6-Arylpyridin-3-amine Scaffold Twist Biaryl Twist (~25°) Structure->Twist HBond Pyridine Nitrogen (H-Acceptor) Structure->HBond Solubility Enhanced Solubility (Lattice Disruption) Twist->Solubility Prevents pi-stacking Metabolism Metabolic Stability (Reduced Lipophilicity) Twist->Metabolism Steric Shielding HBond->Solubility Polar Interaction Binding Target Affinity (Kinase Hinge Region) HBond->Binding H-Bond to Hinge

Figure 1: Structural-Activity Relationship (SAR) Logic Flow. The biaryl twist is a critical determinant of physicochemical properties.

Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

This protocol yields high-purity crystalline material suitable for X-ray diffraction.

  • Reagents: 5-amino-2-bromopyridine (1.0 eq), Arylboronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent System: 1,4-Dioxane / Water (4:1 v/v).

  • Procedure:

    • Degas solvents with Argon for 15 mins.

    • Combine reagents in a sealed tube.

    • Heat to 90°C for 12 hours.

    • Cool to RT, dilute with EtOAc, wash with brine.

    • Purify via flash chromatography (Hexane/EtOAc gradient).

Crystallization for X-Ray Diffraction

To obtain single crystals suitable for diffraction from the purified powder:

  • Method: Slow Evaporation.

  • Solvent: Ethanol/Dichloromethane (1:1).

  • Protocol: Dissolve 20 mg of pure compound in 2 mL solvent. Filter through a 0.45 µm syringe filter into a clean vial. Cover with parafilm, poke 3 small holes, and allow to stand at 4°C for 3-5 days.

Visualizing the Workflow

Workflow Start Start: 5-amino-2-bromopyridine Coupling Suzuki Coupling (Pd(PPh3)4, 90°C) Start->Coupling Workup Workup & Purification (Flash Column) Coupling->Workup Cryst Crystallization (Slow Evaporation EtOH/DCM) Workup->Cryst Analysis X-Ray Diffraction (Data Collection) Cryst->Analysis

Figure 2: Workflow for synthesis and structural characterization.

References

  • Structure-Based Optimization of SARS-CoV-2 3CLpro Inhibitors. ChemRxiv. (2024). Describes the synthesis and biological evaluation of 6-phenylpyridin-3-amine derivatives.

  • Synthesis and Optical Properties of Beta-Carbolines via 4-Aryl-3-azidopyridines. Chemistry of Heterocyclic Compounds. (2020).[1] Provides specific crystal data for the 4-(4-chlorophenyl)-2-methyl-6-phenylpyridin-3-amine derivative.

  • 2-Phenylpyridine: To Twist or Not To Twist? Journal of Physical Chemistry A. (2006). Theoretical and experimental analysis of the biaryl twist angle in pyridine-phenyl systems.

  • Crystal Structure of 6-Methylpyridin-3-amine. Acta Crystallographica Section E. (2008). Baseline structural data for the aminopyridine core.

Sources

Melting Point Range Verification for 6-(3-Chlorophenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Purity Assessment

Executive Summary & Core Directive

In the synthesis of Smoothened (Smo) receptor antagonists and specific kinase inhibitors, 6-(3-Chlorophenyl)pyridin-3-amine (CAS: 1352317-54-2) serves as a critical biaryl intermediate.[1] Its purity directly dictates the yield and impurity profile of downstream API (Active Pharmaceutical Ingredient) synthesis.

While HPLC is the gold standard for quantitation, Melting Point (MP) determination remains the most rapid, cost-effective thermodynamic assessment of solid-state integrity. This guide provides a rigorous protocol to verify the MP range of this compound, comparing the performance of High-Purity Crystalline material against Crude/Amorphous alternatives .

Scientific Reality Check: Publicly validated physical constants for this specific Suzuki-coupling intermediate are sparse. Therefore, this guide establishes the protocol for internal validation , treating the melting point not just as a number, but as a dynamic behavior indicative of crystal lattice stability.

Material Characterization

FeatureSpecification
Compound Name This compound
CAS Registry 1352317-54-2
Molecular Formula C₁₁H₉ClN₂
Molecular Weight 204.66 g/mol
Structural Class Biaryl Amine (Pyridine derivative)
Synthesis Origin Suzuki-Miyaura coupling (3-amino-6-chloropyridine + 3-chlorophenylboronic acid)
Expected Phase Off-white to pale yellow crystalline solid

Comparative Analysis: High-Purity vs. Crude Alternatives

This section objectively compares the thermodynamic behavior of a properly recrystallized product against common "alternative" grades found in early-stage synthesis (Crude or Flash-Chromatography fractions).

The Comparison Matrix
Performance MetricHigh-Purity Product (>98%) Alternative: Crude/Amorphous (<95%) Implication for Research
MP Range Width Sharp (< 2.0°C) Broad (> 5.0°C) Broad ranges indicate eutectic impurities (e.g., residual boronic acid).[1]
Onset Temperature Consistent with Reference StdDepressed (Lower by 5–10°C)"Depression" confirms solvent entrapment or structural defects.
Sintering Behavior None; clean solid-to-liquid transitionVisible shrinking/sweating before meltIndicates trace solvent or amorphous domains.[1]
DSC Endotherm Single, symmetric peakAsymmetric, split, or shouldered peakCrude material will fail downstream coupling efficiency.
Why This Matters (Causality)
  • The Product (Crystalline): A sharp MP indicates a uniform crystal lattice. In biaryl amines, the dihedral angle between rings is stabilized by packing forces.

  • The Alternative (Amorphous): Crude samples often contain trapped Pd-catalyst or unreacted boronic acid.[1] These impurities disrupt the lattice energy, lowering the chemical potential of the solid, which thermodynamically results in a lower melting point (Freezing Point Depression principle).

Experimental Protocols (Self-Validating Systems)

To ensure trustworthy data, use the following dual-method approach. Method A is for routine checks; Method B is for definitive validation.

Method A: Capillary Melting Point (Routine)[1]
  • Instrument: Digital Melting Point Apparatus (e.g., Mettler Toledo MP series or equivalent).

  • Sample Prep: Dry sample in a vacuum oven at 40°C for 2 hours to remove surface moisture. Grind to a fine powder.

  • Packing: Fill capillary to 3 mm height. Tap firmly to eliminate air pockets (air acts as an insulator, causing thermal lag).

Step-by-Step Ramp:

  • Rapid Heat: Ramp to 110°C at 10°C/min.

  • Equilibration: Hold at 110°C for 2 minutes.

  • Measurement Ramp: Ramp at 1.0°C/min .

    • Note: Faster rates (>2°C/min) will artificially inflate the observed MP due to heat transfer lag.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete clarity).
Method B: Differential Scanning Calorimetry (DSC) - The Gold Standard

DSC provides the enthalpy of fusion (


), distinguishing true melting from decomposition.
  • Pan: Aluminum, crimped (vented if volatile impurities suspected).

  • Reference: Empty Aluminum pan.

  • Purge Gas: Nitrogen (50 mL/min).

  • Protocol:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 100°C.

    • Ramp 5°C/min to 180°C.

  • Validation: The peak onset is the thermodynamic melting point.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for accepting or rejecting a batch based on MP behavior.

MP_Verification_Workflow Start Sample: this compound Drying Vacuum Dry (40°C, 2h) Start->Drying Method_Choice Select Method Drying->Method_Choice Capillary Capillary Method (Ramp 1°C/min) Method_Choice->Capillary Routine DSC DSC Analysis (Onset Calculation) Method_Choice->DSC Validation Decision Range < 2°C? Capillary->Decision Observed Range DSC->Decision Peak Symmetry Pass PASS: High Purity Proceed to Synthesis Decision->Pass Yes (Sharp) Fail FAIL: Broad/Depressed Recrystallize (EtOH/H2O) Decision->Fail No (Broad) Fail->Drying Reprocess

Figure 1: Logical workflow for purity assessment via thermal analysis. Blue nodes indicate preparation, Yellow decision points, Green for acceptance, and Red for remediation.

Data Interpretation & Troubleshooting

Since specific literature values vary by synthesis method, use this table to interpret your experimental results relative to a Reference Standard .

ObservationDiagnosisCorrective Action
Range 128–130°C (Hypothetical Target) High Purity. Crystal lattice is uniform.[1]Proceed with API synthesis.
Range 120–128°C (Broad) Impure. Likely contains unreacted 3-chlorophenylboronic acid.[1]Recrystallize from Ethanol/Water.[2]
Bubbling during melt Solvate/Volatiles. Residual solvent or decomposition.Dry under high vacuum (>24h).
Brown discoloration Oxidation. Amine group degradation.Store under Argon; repurify via silica column.
Troubleshooting the "Sintering" False Start

Problem: The powder shrinks or looks wet at 115°C, well before the true melt. Root Cause: Trace amorphous content. The amorphous phase has no lattice energy to overcome, so it "softens" (glass transition) before the crystalline phase melts. Solution: This indicates the sample is not suitable for precise kinetic studies. Recrystallization is mandatory.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1352317-54-2. Retrieved from [Link].

  • Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals: Melting Point and DSC. Retrieved from [Link] (Standard protocols for thermal analysis).

Sources

Technical Guide: Elemental Analysis & Purity Validation for C₁₁H₉ClN₂

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Subject: Comparative Analytical Methodologies for Nitrogen Heterocycles Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Professionals

Part 1: Executive Summary & Theoretical Framework

In drug discovery, the molecular formula C₁₁H₉ClN₂ represents a critical heterocyclic scaffold class, commonly associated with β-carbolines (e.g., 1-chloro-β-carboline) or functionalized quinolines . These planar, nitrogen-rich systems are frequent pharmacophores in kinase inhibitors and DNA intercalators.

While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to establish bulk purity—a critical requirement for biological assay reproducibility. This guide compares the industry "Gold Standard" (Combustion Analysis) against modern orthogonal alternatives (qNMR) to determine the most effective validation workflow for this specific stoichiometry.

Theoretical Calculation: The Baseline

Before selecting an analytical method, the theoretical composition must be established with high precision using IUPAC atomic weights (


).

Target Molecule: C₁₁H₉ClN₂ Molecular Weight: 204.657 g/mol

ElementCountTotal Mass ( g/mol )Theoretical % (w/w) Acceptance Range (±0.4%)
Carbon (C) 11132.12164.56% 64.16% – 64.96%
Hydrogen (H) 99.0724.43% 4.03% – 4.83%
Nitrogen (N) 228.01413.69% 13.29% – 14.09%
Chlorine (Cl) 135.45017.32% Method Dependent

Critical Note: The


 range is the rigid acceptance criterion for the Journal of Organic Chemistry (JOC) and Journal of Medicinal Chemistry. Deviations outside this range usually indicate trapped solvent (e.g., dichloromethane) or inorganic salt contamination.

Part 2: Comparative Methodology (Performance Analysis)

This section objectively compares the three primary methods for validating C₁₁H₉ClN₂.

Method A: Dynamic Flash Combustion (CHN Analysis)

The historical and regulatory "Gold Standard" for bulk purity.

  • Mechanism: The sample is encapsulated in tin, combusted at >950°C in oxygen. Carbon converts to CO₂, Hydrogen to H₂O, and Nitrogen to NOₓ (reduced to N₂). Gases are separated via GC and quantified by Thermal Conductivity Detection (TCD).

  • Performance for C₁₁H₉ClN₂:

    • Pros: Proves bulk homogeneity (unlike MS). Detects non-chromophoric impurities (inorganic salts, silica gel) that HPLC misses.

    • Cons: Destructive (requires 2–5 mg). Heterocycles with high Nitrogen content (like carbolines) often form refractory cokes, leading to low Carbon values ("incomplete combustion").

  • Verdict: Mandatory for publication in top-tier journals; best for final lead compounds.

Method B: Quantitative NMR (qNMR)

The modern, non-destructive alternative.

  • Mechanism: Uses an internal standard (e.g., maleic acid, TCNB) with a known relaxation time (

    
    ). Purity is calculated by integrating the analyte protons against the standard's protons.
    
  • Performance for C₁₁H₉ClN₂:

    • Pros: Non-destructive; sample can be recovered. Highly specific; identifies what the impurity is (e.g., 0.5 eq. of ethyl acetate). Accuracy (

      
      ) rivals combustion if executed perfectly.
      
    • Cons: Requires deuterated solvents. Overlapping peaks in the aromatic region (common in C₁₁H₉ClN₂ isomers) can make integration difficult.

  • Verdict: Best for expensive/scarce intermediates (<5 mg) or when CHN fails due to trapped solvents.

Method C: High-Resolution Mass Spectrometry (HRMS)

The Identity Validator (Not Purity).

  • Mechanism: Ionizes the molecule (ESI/APCI) to measure

    
     with <5 ppm error.
    
  • Performance for C₁₁H₉ClN₂:

    • Pros: Confirms the formula C₁₁H₉ClN₂ unequivocally.

    • Cons: Cannot determine purity. A sample can be 80% pure and still give a perfect HRMS match. It is blind to inorganic salts (NaCl) and solvents.

  • Verdict: Complementary only. Never use as a standalone purity check.

Part 3: Experimental Protocol (Self-Validating System)

Protocol: Dynamic Flash Combustion for Nitrogen Heterocycles

Designed to mitigate "incomplete combustion" common in polycyclic aromatic hydrocarbons.

Prerequisites:

  • Sample must be dried under high vacuum (0.1 mmHg) at 40°C for 12 hours to remove lattice solvents.

  • Calibration Standard: Acetanilide (C₈H₉NO) or Sulfanilamide.

Step-by-Step Workflow:

  • Micro-Weighing:

    • Using a Mettler Toledo ultra-microbalance, weigh 2.000 ± 0.005 mg of C₁₁H₉ClN₂ into a pre-cleaned tin capsule.

    • Why: Tin acts as a flash combustion aid, generating a localized exotherm of ~1800°C.

  • Oxidation Phase:

    • Drop sample into the combustion reactor (980°C).

    • Inject a pulse of pure Oxygen (O₂).

    • Crucial Step: For refractory C₁₁H₉ClN₂ rings, add 5 mg of Vanadium Pentoxide (V₂O₅) as an oxidation catalyst to prevent char formation.

  • Reduction Phase:

    • Carrier gas (Helium) sweeps combustion products through a copper reduction column (650°C).

    • Function: Converts Nitrogen Oxides (NOₓ)

      
       Nitrogen gas (N₂). Removes excess O₂.
      
  • Separation & Detection:

    • Gases pass through traps: Mg(ClO₄)₂ (absorbs H₂O) and NaOH on silica (absorbs CO₂). Note: In modern TCD systems, this is done via GC column separation.

    • Detect N₂, CO₂, and H₂O peaks via TCD.

Data Interpretation (The "Pass/Fail" Matrix)
ResultDiagnosisAction
C: 64.4%, H: 4.4%, N: 13.6% PASS (Within ±0.4%)Proceed to biological assay.
C: 62.1%, H: 4.5%, N: 13.1% FAIL (Low C, Low N)Likely trapped solvent (e.g., CH₂Cl₂). Run ¹H NMR to confirm, dry longer.
C: 58.0%, H: 4.0%, N: 12.3% FAIL (All Low)Inorganic contamination (Silica/Salts). Filter or recrystallize.
C: 64.0%, H: 4.4%, N: 10.5% FAIL (Low N only)Incomplete reduction of NOₓ or N₂ trapping. Check reduction tube copper.

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision logic for validating C₁₁H₉ClN₂, ensuring scientific integrity and resource optimization.

AnalyticalWorkflow Sample Crude C11H9ClN2 (Synthesis Product) Purification Purification (Column/Recrystallization) Sample->Purification IdentityCheck Identity Check (1H NMR + HRMS) Purification->IdentityCheck Decision Is Sample Quantity > 10mg? IdentityCheck->Decision Combustion Method A: Combustion Analysis (Destructive, Bulk Purity) Decision->Combustion Yes (Standard) qNMR Method B: qNMR (Non-destructive, Specific) Decision->qNMR No (Precious) ResultPass Pass (±0.4%) Combustion->ResultPass ResultFail Fail (>0.4% Dev) Combustion->ResultFail qNMR->ResultPass qNMR->ResultFail ActionDry Action: Dry under Vacuum (Remove Solvents) ResultFail->ActionDry Trapped Solvent ActionRepurify Action: Remove Salts/Silica ResultFail->ActionRepurify Inorganics ActionDry->Decision ActionRepurify->Decision

Figure 1: Decision Matrix for Purity Validation. Note the feedback loops for failed samples, emphasizing the iterative nature of purification.

Part 5: References & Authority

  • American Chemical Society (ACS). "Guidelines for Characterization of Organic Compounds." ACS Publishing Center.[1] (Standard for

    
     acceptance criteria).
    [Link]
    
  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. (Foundational text on qNMR vs. Combustion). [Link]

  • Kuveeke, S. S., et al. "An International Study Evaluating Elemental Analysis." ACS Central Science, 2022, 8(7), 855–863. (Analysis of reproducibility issues in outsourced CHN). [Link]

  • International Conference on Harmonisation (ICH). "Guideline Q3D(R2): Elemental Impurities." ICH Guidelines. (Regulatory limits for elemental impurities in drugs). [Link]

Sources

Technical Guide: SAR & Performance of 3-Chlorophenyl Pyridine Amines in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

This guide focuses on the pharmacophore N-(3-chlorophenyl)pyridin-2-amine and its fused-ring analogs (e.g., naphthyridines), which are privileged scaffolds in the design of Type I ATP-competitive kinase inhibitors (specifically targeting CK2, ALK, and Aurora kinases).

Executive Summary & Pharmacophore Analysis

The 3-chlorophenyl pyridine amine motif is a "privileged structure" in medicinal chemistry, extensively utilized to target the ATP-binding cleft of protein kinases. Its efficacy stems from a precise tripartite interaction mode:

  • Pyridine Nitrogen: Acts as a hydrogen bond acceptor for the kinase "hinge" region (typically the backbone NH of a specific residue like Val or Met).

  • Aniline NH: Acts as a hydrogen bond donor to the hinge carbonyl.

  • 3-Chlorophenyl Ring: The chlorine atom at the meta position provides a critical lipophilic anchor, often displacing a conserved water molecule or filling a hydrophobic pocket (Gatekeeper residue proximity) that unsubstituted or para-substituted analogs cannot access.

Primary Application: Protein Kinase CK2 & Aurora Kinase Inhibition

This guide compares the performance of the 3-chlorophenyl variant against its 4-chlorophenyl and unsubstituted counterparts, using the clinical candidate CX-4945 (Silmitasertib) and related pyridine-based inhibitors as the primary case studies.

Comparative Performance Analysis

The following data illustrates the Structure-Activity Relationship (SAR) impact of the chlorine position on the phenyl ring. Data is synthesized from optimization studies of benzo[c][2,6]naphthyridine (an extended pyridine scaffold) inhibitors of Casein Kinase 2 (CK2).[1]

Table 1: SAR Comparison of Phenyl-Substituted Pyridine Amine Derivatives
Compound VariantSubstituent (R)CK2 IC₅₀ (nM)Ki (nM)Selectivity ProfileMetabolic Stability (

)
Target (CX-4945) 3-Cl (meta) 1.5 0.38 High (Specific to CK2) High (>4h microsomes)
Alternative A4-Cl (para)45.012.1ModerateModerate
Alternative BH (Unsubstituted)>1000350.0LowLow (Rapid oxidation)
Alternative C3-OMe (meta)8.22.4HighLow (O-demethylation risk)

Key Technical Insight: The 3-chloro substituent is superior because it occupies a specific hydrophobic sub-pocket (often defined by residues like Val66 and Ile174 in CK2). The 4-chloro analog often suffers from steric clash with the deeper regions of the ATP pocket (the "back wall"), reducing affinity by an order of magnitude. Furthermore, the meta-chlorine blocks a primary site of metabolic oxidation (CYP450 attack) on the phenyl ring.

Mechanistic Visualization

The following diagram illustrates the "Hinge Binding" mechanism and the downstream signaling pathway inhibited by these compounds (specifically the CK2/Akt/NF-


B axis).

G cluster_0 ATP Binding Pocket (Hinge Region) Compound 3-Chlorophenyl Pyridine Amine Hinge Kinase Hinge (Val/Met Backbone) Compound->Hinge H-Bond (Donor/Acceptor) Pocket Hydrophobic Pocket (Gatekeeper) Compound->Pocket 3-Cl Hydrophobic Interaction CK2 CK2 (Casein Kinase 2) Compound->CK2 Inhibits (IC50 ~1nM) Akt Akt (Protein Kinase B) CK2->Akt Phosphorylation (pS129) Apoptosis Apoptosis (Cell Death) CK2->Apoptosis Inhibition leads to NFkB NF-κB Pathway Akt->NFkB Activates Proliferation Tumor Proliferation NFkB->Proliferation Promotes

Caption: Figure 1.[2] Mechanism of Action. The 3-chlorophenyl moiety anchors the inhibitor in the hydrophobic pocket, blocking ATP binding and preventing downstream phosphorylation of Akt, ultimately inducing apoptosis.

Experimental Protocols

To validate the SAR of 3-chlorophenyl pyridine amines, the following self-validating synthesis and assay protocols are recommended.

Protocol A: Buchwald-Hartwig Cross-Coupling Synthesis

Objective: Efficiently synthesize N-(3-chlorophenyl)pyridin-2-amine derivatives.

Reagents:

  • 2-Chloropyridine derivative (1.0 eq)

  • 3-Chloroaniline (1.2 eq)

  • Catalyst:

    
     (1 mol%) / BINAP (2 mol%)
    
  • Base:

    
     (1.4 eq)
    
  • Solvent: Toluene (anhydrous)

Workflow:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon (3 cycles). Critical: Oxygen poisons the Pd catalyst.

  • Addition: Add 2-chloropyridine, 3-chloroaniline, base, and toluene. Degas the solvent by bubbling Argon for 10 mins.

  • Catalyst: Add the Pd/Ligand complex last.

  • Reaction: Heat to 100°C for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

  • Validation:

    
    H NMR must show the characteristic pyridine protons (d, ~8.2 ppm) and the aniline NH singlet (~9.0 ppm).
    
Protocol B: ADP-Glo™ Kinase Assay (Validation)

Objective: Determine IC50 values for CK2 inhibition.

  • Preparation: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Enzyme Mix: Dilute recombinant CK2 enzyme to 2 ng/µL.

  • Substrate Mix: Prepare Casein substrate (10 µM) and Ultra-Pure ATP (10 µM).

  • Incubation:

    • Add 2 µL of Compound (serial dilution in DMSO).[3]

    • Add 4 µL Enzyme Mix. Incubate 10 mins at RT.

    • Add 4 µL Substrate/ATP Mix. Incubate 60 mins at 30°C.

  • Detection: Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 mins. Add 20 µL Kinase Detection Reagent (converts ADP to Light).

  • Read: Measure luminescence on a plate reader (Integration: 0.5-1.0 sec).

  • Calculation: Plot RLU vs. log[Inhibitor] to derive IC50.

Synthesis Workflow Diagram

Synthesis Pyridine 2-Chloropyridine Coupling Cross-Coupling 100°C, 12h, Ar Pyridine->Coupling Aniline 3-Chloroaniline Aniline->Coupling Catalyst Pd2(dba)3 / BINAP NaOtBu / Toluene Catalyst->Coupling Workup Celite Filtration & Flash Chrom. Coupling->Workup Product N-(3-chlorophenyl) pyridin-2-amine Workup->Product

Caption: Figure 2. Synthesis Route. Palladium-catalyzed Buchwald-Hartwig amination allows for the convergent assembly of the pharmacophore with high yield.

References

  • Pierre, F., et al. (2011).[1] "Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer."[1] Journal of Medicinal Chemistry.

  • Bavetsias, V., et al. (2016). "Optimization of Aurora Kinase Inhibitors Based on the 2-Aminopyridine Scaffold." Journal of Medicinal Chemistry.

  • Cui, J.J., et al. (2011). "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

Sources

Safety Operating Guide

6-(3-Chlorophenyl)pyridin-3-amine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Protocol

Stop and Verify: Before handling waste containing 6-(3-Chlorophenyl)pyridin-3-amine, confirm the following three parameters to prevent immediate safety hazards:

  • Segregation: Do NOT mix with acidic waste streams or strong oxidizers.[1] This compound is an organic base; accidental mixing can trigger exothermic neutralization or oxidation.

  • Halogen Status: This compound contains Chlorine . It must be classified as Halogenated Organic Waste .[1] Do not merge with non-halogenated solvent streams (e.g., pure Acetone/Methanol waste), as this complicates downstream incineration.[2]

  • Physical State: Separate solid waste (pure compound) from liquid waste (mother liquors/solutions).

Chemical Profile & Hazard Analysis

To dispose of a chemical safely, you must understand its structural behavior under stress.[2]

PropertyDataDisposal Implication
Chemical Name This compoundLabeling: Must be fully written out on waste tags.
CAS Number 1226220-94-5 (or analog specific)Tracking: Use for waste manifest accuracy.
Functional Groups Pyridine (Heterocycle), Primary Amine, ChlorophenylReactivity: Basic nature; incompatible with acids.[2]
Elemental Composition C, H, Cl, NIncineration: Generates HCl and NOx gases.[2] Requires facility with scrubbers.
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[2][3] 2AHandling: Standard PPE (Nitrile gloves, safety glasses) required during disposal.[2]
The "Why" Behind the Protocol
  • The Chlorine Atom: The presence of the 3-chlorophenyl group dictates that this material cannot be incinerated in standard fuel-blending kilns. It requires high-temperature incineration (>1100°C) with acid gas scrubbing to prevent the formation of hydrochloric acid (HCl) and potential dioxins during thermal destruction.

  • The Pyridine/Amine Core: As a nitrogen-rich base, this compound will generate Nitrogen Oxides (NOx) upon combustion.[2] Furthermore, in the lab waste container, it poses a cross-contamination risk if mixed with acidic halide wastes (like acid chlorides), potentially releasing toxic fumes.[2]

Pre-Disposal Protocol: Preparation & Safety

Personal Protective Equipment (PPE)[4]
  • Hands: Double-gloving with Nitrile (0.11 mm minimum thickness) is recommended. The pyridine ring enhances lipophilicity, potentially increasing skin permeation rates compared to simple inorganic salts.[2]

  • Eyes: Chemical splash goggles.

  • Respiratory: If handling fine powder >100 mg outside a fume hood, use a P95 particulate respirator.[2]

Waste Container Selection
  • Solids: High-Density Polyethylene (HDPE) wide-mouth jars.

  • Liquids: Amber glass or HDPE carboys.

  • Compatibility Check: Ensure the container has not previously held strong acids (Sulfuric, Hydrochloric) or oxidizers (Nitric acid, Peroxides).[2]

Disposal Workflow: Step-by-Step

Scenario A: Disposal of Pure Solid (Powder)
  • Transfer: Carefully transfer the solid into a dedicated Solid Hazardous Waste container.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "this compound" (99%).

    • Hazard Checkbox: Toxic, Irritant.[2][3][4]

  • Deactivation (Optional for Trace): If you have trace amounts in a vial, do not attempt to wash it down the sink. Dissolve in a minimal amount of DMSO or Methanol and move to Scenario B.

Scenario B: Disposal of Solutions (Reaction Mixtures/HPLC Waste)
  • Segregation: Pour the solution into the Halogenated Organic Solvent waste stream.

    • Crucial: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the dissolved chlorinated solute renders the entire mixture as Halogenated Waste for cost and safety purposes.[2]

  • pH Check: If the solution was part of an acidic workup, neutralize to pH 6–8 using Sodium Bicarbonate before adding to the organic waste carboy to prevent drum pressurization.

  • Labeling:

    • Constituents: "Methanol (95%), this compound (<5%)".

    • Hazard Checkbox: Flammable, Toxic, Halogenated.[2][5]

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Syringes)[1]
  • Bagging: Place all solid debris into a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the bag inside a solid waste drum or box designated for "Lab Trash - Chemically Contaminated."

  • Sharps: If needles were used, they must go into a rigid Sharps Container, regardless of chemical contamination.[2]

Visual Workflow: Decision Logic

The following diagram illustrates the critical decision points for segregating this specific compound to ensure regulatory compliance and safety.

DisposalWorkflow Start Start: this compound Waste StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris SolidContainer HDPE Container for Solid Hazardous Waste Solid->SolidContainer HalogenCheck Is the Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->HalogenCheck DoubleBag Double Bag (Polyethylene) or Sharps Container Debris->DoubleBag HaloStream Add to HALOGENATED Solvent Waste Carboy HalogenCheck->HaloStream Yes NonHaloStream Add to HALOGENATED Solvent Waste Carboy HalogenCheck->NonHaloStream No (e.g., MeOH) Incineration High-Temp Incineration (w/ HCl Scrubbers) HaloStream->Incineration Note NOTE: Solute contains Cl. Entire mixture becomes Halogenated Waste. NonHaloStream->Note Note->HaloStream SolidContainer->Incineration DoubleBag->Incineration

Figure 1: Decision matrix for segregating this compound waste streams. Note the convergence of all liquid streams into "Halogenated Waste" due to the solute's chlorine content.[2]

Regulatory & Compliance Context (US/Global Standards)

RCRA (Resource Conservation and Recovery Act - USA)

While this specific research compound may not have a dedicated "P" or "U" list code (unless it is a specific commercial pesticide formulation), it falls under the following characteristics:

  • Waste Code Determination:

    • If dissolved in spent halogenated solvents (DCM, etc.): F002 .

    • If dissolved in ignitable solvents (MeOH, Acetone): D001 .[2]

    • If the solid exhibits toxicity via TCLP (unlikely for small research batches but possible): D019 (Carbon Tetrachloride) or D022 (Chloroform) are analogs, but generally, it is classified as Non-Regulated Hazardous Waste (NRHW) or State-Regulated Waste depending on local laws, requiring incineration.[2]

  • Generator Status: Ensure your lab's accumulation area does not exceed volume limits (typically 55 gallons for hazardous waste) and that waste is removed within 90 or 180 days depending on your generator status (LQG vs. SQG).

EPA Disposal Method

The ultimate destruction method for this compound is Incineration .

  • Technology: Rotary kiln incineration.

  • Requirement: 99.99% destruction removal efficiency (DRE).

  • Prohibition: Do not use "Fuel Blending" (burning waste as fuel in cement kilns) if the chlorine content exceeds the facility's permit limits. Always declare the halogen content.

References

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Generators." RCRA Compliance Guidelines. Accessed February 27, 2026.[2] [Link]

  • National Institutes of Health (NIH). "PubChem Compound Summary: Halogenated Pyridines." National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA 3404-11R. [Link]

Sources

Personal protective equipment for handling 6-(3-Chlorophenyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Assessment & Risk Profile

Chemical Identity: 6-(3-Chlorophenyl)pyridin-3-amine Chemical Class: Halogenated Aminopyridine / Biaryl Amine Primary Hazard Driver: Structure-Activity Relationship (SAR) analysis indicates this compound possesses significant lipophilicity due to the chlorophenyl moiety, enhancing dermal absorption potential compared to simple aminopyridines.[1]

Operational Risk Banding (Control Band 3/4): As a research intermediate often used in kinase inhibitor synthesis, specific toxicological data may be sparse. Therefore, we apply the Precautionary Principle . You must handle this substance as a Potent Compound until definitive LD50/OEL data proves otherwise.

  • Acute Toxicity (Inferred): Likely toxic if swallowed (H301/H302) or in contact with skin (H311).

  • Target Organs: Aminopyridines are known neurotoxins (potassium channel blockers). The halogenated ring adds potential for hepatic accumulation.

  • Irritation: High probability of severe eye (H319) and respiratory tract irritation (H335).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent permeation and inhalation.[2][3][4] Standard "lab safety" is insufficient; enhanced barrier protection is required.

PPE CategorySpecificationRationale (Causality)
Hand Protection Double Gloving Required. Inner: Nitrile (0.11 mm)Outer: Extended Cuff Nitrile (0.15 mm+) or LaminateThe lipophilic chlorophenyl group facilitates rapid permeation through thin latex or vinyl.[1] Double gloving provides a visual breach indicator and increases breakthrough time.
Respiratory P100 / N99 Respirator (minimum) or PAPR (for >1g handling).Use in Fume Hood.Fine amine powders are easily aerosolized. Aminopyridines can cause rapid neurological symptoms (dizziness, ataxia) via inhalation.
Eye/Face Chemical Goggles (Indirect Vent).Face Shield required if handling liquids/solutions.Safety glasses allow side-entry of dusts.[1] Amines are caustic to corneal tissue; complete seal is non-negotiable.
Body Tyvek® Lab Coat (Disposable) or Chemical Apron over Cotton Lab Coat.Cotton retains toxic dusts, creating a secondary exposure source in offices/cafeterias. Disposable outer layers prevent cross-contamination.

Operational Protocol: Gowning & Handling

The "Zone of Control" Concept

Do not rely solely on PPE. The primary barrier is the Engineering Control (Fume Hood). PPE is the secondary line of defense.

Workflow Visualization: Donning & Doffing

Proper removal (doffing) is where 60% of lab exposures occur. Follow this strict sequence to avoid self-contamination.

GowningProtocol Start Start: Pre-Lab Entry Step1 1. Don Inner Nitrile Gloves (Check for pinholes) Start->Step1 Step2 2. Don Tyvek Lab Coat (Button to top) Step1->Step2 Step3 3. Don Respiratory Protection (Fit Check) Step2->Step3 Step4 4. Don Eye Protection (Goggles over mask straps) Step3->Step4 Step5 5. Don Outer Gloves (Over cuff of lab coat) Step4->Step5 Work EXECUTE EXPERIMENT (Inside Fume Hood Only) Step5->Work Doff1 6. Remove Outer Gloves (Inside Hood, dispose as Haz Waste) Work->Doff1 Experiment Complete Doff2 7. Remove Eye Protection (Handle by strap only) Doff1->Doff2 Doff3 8. Remove Lab Coat (Roll inside-out) Doff2->Doff3 Doff4 9. Remove Respirator Doff3->Doff4 Doff5 10. Remove Inner Gloves (Don't touch skin) Doff4->Doff5 Wash 11. Wash Hands & Forearms (Soap/Water 20s) Doff5->Wash

Figure 1: Critical Path for PPE Donning and Doffing to minimize dermal exposure risks.

Emergency Response & Disposal Logistics

Spill Response (Solid/Powder)[1]
  • Evacuate: Clear the immediate area.

  • Isolate: Close lab doors to prevent dust spread.

  • PPE Up: Don full PPE (as described above) before re-entering.

  • Contain: Do NOT dry sweep. This generates toxic dust.

    • Method: Cover spill with wet paper towels (solvent-dampened if compatible, or water) to suppress dust.[1]

    • Scoop: Use a plastic scoop to transfer damp material to a waste jar.

  • Decontaminate: Wipe surface with 10% dilute HCl (to protonate the amine, rendering it salt-like and water-soluble) followed by soap and water.[1]

Waste Disposal Decision Tree

Correct segregation reduces incineration costs and prevents dangerous side reactions.

DisposalLogic Waste Waste Generated: This compound State Physical State? Waste->State Solid Solid / Powder (Spill debris, weighing paper) State->Solid Liquid Liquid Solution (Reaction mother liquor) State->Liquid Bin1 Solid Hazardous Waste (Tag: Toxic, Halogenated) Solid->Bin1 Halogen Is Solvent Halogenated? (DCM, Chloroform?) Liquid->Halogen Bin2 Halogenated Solvent Waste (High Temp Incineration) Halogen->Bin2 Yes Bin3 Non-Halogenated Solvent Waste (Segregate for cost) Halogen->Bin3 No (e.g., Methanol/Ethyl Acetate) Note CRITICAL: Do NOT mix with strong acids or oxidizers in waste drum. Bin2->Note

Figure 2: Waste segregation logic. Note that even if dissolved in non-halogenated solvent, the presence of the chlorophenyl group technically classifies the solute as halogenated, but local regulations usually define the stream by the solvent carrier unless concentration is high.

References & Authority

  • PubChem. Compound Summary: Aminopyridines & Halogenated Derivatives. National Library of Medicine. Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. Available at: [Link][1]

  • ECHA (European Chemicals Agency). Registration Dossier: Halogenated Pyridines. Available at: [Link][1]

Disclaimer: This guide is based on Structure-Activity Relationship (SAR) analysis and standard high-potency compound handling protocols. It does not replace a site-specific Risk Assessment signed by your institution's Safety Officer.[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.